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Di-Boc-L-cystathionine Documentation Hub

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  • Product: Di-Boc-L-cystathionine
  • CAS: 64905-03-9

Core Science & Biosynthesis

Foundational

Di-Boc-L-cystathionine CAS number and molecular weight

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and chemical biology. It addresses the specific derivative N,N'-Di-Boc-L-cystathionine , a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and chemical biology. It addresses the specific derivative N,N'-Di-Boc-L-cystathionine , a critical intermediate in the synthesis of metabolic probes and peptide analogs.[1]

Advanced Characterization, Synthesis, and Application in Metabolic Research

Executive Summary & Chemical Identity

N,N'-Di-Boc-L-cystathionine is the chemically protected derivative of L-cystathionine, a non-proteinogenic thioether amino acid central to the mammalian transsulfuration pathway.[1] While the parent molecule (L-cystathionine) is water-soluble and zwitterionic, the Di-Boc derivative renders the molecule lipophilic and suitable for organic synthesis, specifically in Solid-Phase Peptide Synthesis (SPPS) and the development of small-molecule inhibitors for Cystathionine


-synthase (CBS) and Cystathionine 

-lyase (CSE).[1]
Physicochemical Profile

Note on CAS Registry: Unlike standard amino acids, N,N'-Di-Boc-L-cystathionine is frequently generated in situ or synthesized as a custom intermediate.[1] Consequently, it is often referenced as a derivative of the parent CAS.[1]

PropertySpecification
Compound Name N,N'-Di-(tert-butoxycarbonyl)-L-cystathionine
Parent CAS 56-88-2 (L-Cystathionine)
Derivative CAS Not standardized in public catalogs; refer to Parent CAS
Chemical Formula

Molecular Weight 422.49 g/mol
Physical State White to off-white amorphous solid / foam
Solubility Soluble in organic solvents (DCM, MeOH, DMF, DMSO); Insoluble in water
pKa (Calculated) Carboxyl groups: ~3.5–4.0 (masked in ester forms)

Strategic Utility in Drug Discovery

The utility of Di-Boc-L-cystathionine lies in its orthogonal protection .[1] In complex synthesis, the thioether bridge is sensitive to oxidation and certain alkylating agents. The Boc (tert-butyloxycarbonyl) group provides:

  • Acid Lability: Removal via Trifluoroacetic acid (TFA) or HCl/Dioxane, allowing for orthogonal strategies with base-labile groups (e.g., methyl esters).[1]

  • Solubility Modulation: Converts the insoluble zwitterion into an organic-soluble building block, facilitating coupling reactions (e.g., EDC/NHS coupling).[1]

  • Metabolic Probe Synthesis: Used as a scaffold to create transition-state analogues for inhibiting CBS, a target in homocystinuria and cancer metabolism.[1]

Synthesis & Purification Protocol

Directive: The following protocol describes the preparation of N,N'-Di-Boc-L-cystathionine from L-cystathionine. This method prioritizes yield and the prevention of racemization.

Reagents & Materials
  • Substrate: L-Cystathionine (CAS 56-88-2), >98% purity.[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1][2]
    
  • Base: Triethylamine (

    
    ) or NaOH (1M).[1]
    
  • Solvent System: 1,4-Dioxane / Water (1:1 v/v).[1]

Step-by-Step Methodology
  • Solubilization: Suspend L-cystathionine (1.0 eq) in a 1:1 mixture of water and 1,4-dioxane. The starting material will not fully dissolve initially.[1]

  • Basification: Cool the mixture to 0°C. Add

    
     (3.0 eq) or 1M NaOH dropwise. Monitor pH; maintain between 9.0–10.[1]0. Critical: High pH (>11) risks racemization; low pH (<8) prevents reaction.[1]
    
  • Boc Addition: Add

    
     (2.5 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. The solution should become clear as the lipophilic Boc-derivative forms.

  • Work-up (Self-Validating Step):

    • Evaporate dioxane under reduced pressure.[1]

    • Dilute the remaining aqueous phase with water and wash with Diethyl Ether (

      
      ) to remove unreacted 
      
      
      
      (organic layer discarded).[1]
    • Acidification: Acidify the aqueous layer carefully with 1M KHSO4 or citric acid to pH 2–3.[1] The product will precipitate or form an oil.[1]

    • Extraction: Extract immediately with Ethyl Acetate (

      
      , 3x).[1]
      
  • Purification: Dry combined organic layers over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH gradient).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start L-Cystathionine (Zwitterion, Insoluble) Intermediate Reaction Mixture (pH 9-10) Start->Intermediate Dissolution Reagents Boc2O + Base (Dioxane/H2O) Reagents->Intermediate Dropwise Addn Wash Ether Wash (Remove Excess Boc2O) Intermediate->Wash 18h Stir Acidification Acidify to pH 2-3 (KHSO4) Wash->Acidification Aqueous Phase Product N,N'-Di-Boc-L-Cystathionine (Soluble in EtOAc) Acidification->Product Extraction

Figure 1: Synthetic workflow for the protection of L-Cystathionine, highlighting the critical pH adjustment steps.

Biological Context: The Transsulfuration Pathway

Understanding the placement of cystathionine is vital for researchers using this derivative to design enzyme inhibitors.[1] Cystathionine is the intermediate between Homocysteine and Cysteine.

Pathway Logic
  • Methionine Cycle: Produces Homocysteine (Hcy).[1]

  • CBS (Cystathionine

    
    -synthase):  Condenses Hcy + Serine 
    
    
    
    Cystathionine.[1]
  • CSE (Cystathionine

    
    -lyase):  Cleaves Cystathionine 
    
    
    
    Cysteine +
    
    
    -ketobutyrate +
    
    
    .[1]

Inhibition Strategy: Di-Boc-L-Cystathionine analogs are often deprotected and used as competitive inhibitors or crystallized with CBS/CSE to map the active site [1].[1]

Pathway Diagram

Transsulfuration Met Methionine SAM SAM Met->SAM Hcy Homocysteine SAM->Hcy Demethylation CBS CBS Enzyme Hcy->CBS Ser Serine Ser->CBS Cystathionine L-Cystathionine (Target Scaffold) CSE CSE Enzyme Cystathionine->CSE Cys Cysteine H2S H2S (Gasotransmitter) CBS->Cystathionine Condensation CSE->Cys Hydrolysis CSE->H2S Side Reaction

Figure 2: The Transsulfuration Pathway.[1] L-Cystathionine acts as the central thioether bridge, regulated by CBS and CSE.

Quality Control & Stability

When handling N,N'-Di-Boc-L-cystathionine, researchers must adhere to specific QC parameters to ensure experimental integrity.

  • NMR Validation:

    • 1H NMR (

      
      ):  Look for the characteristic Boc singlet ~1.44 ppm (18H).[1] The methine protons (
      
      
      
      -H) typically appear around 4.2–4.5 ppm. The thioether methylene protons appear as multiplets between 2.8–3.0 ppm.
  • Storage: Store at -20°C under desiccant. The Boc group is thermally unstable >80°C and acid-labile.[1]

  • TLC: Visualize using Ninhydrin (after heating/acid exposure) or Iodine stain.[1]

    
     will be significantly higher than free cystathionine in polar organic systems.
    

References

  • Steegborn, C., et al. (1999).

    
    -Synthase.[1] The Journal of Biological Chemistry.[1] 
    
  • Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis.[1][3] Bioscience, Biotechnology, and Biochemistry.[1][3]

  • Kameswaran, V., et al. (1984). Synthesis of L-Cystathionine and L-Homolanthionine.[1] The Journal of Organic Chemistry.[1] (Provides foundational chemistry for thioether amino acid synthesis).[1]

Sources

Exploratory

A Technical Guide to Di-Boc-L-Cystathionine and Di-Boc-L-Cystine: Core Differences and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of synthetic chemistry and drug development, the precise manipulation of amino acid derivatives is paramount. Among the sulfur-con...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic chemistry and drug development, the precise manipulation of amino acid derivatives is paramount. Among the sulfur-containing amino acids, L-cystathionine and L-cystine, and their N-protected forms, play critical but distinct roles. This technical guide provides an in-depth exploration of the fundamental differences between Di-Boc-L-cystathionine and Di-Boc-L-cystine, from their core chemical structures to their divergent applications in research and pharmaceutical development. We will dissect their unique functionalities, offering field-proven insights into experimental design and protocol selection.

Introduction: Two Molecules, Two Chemistries

At first glance, Di-Boc-L-cystathionine and Di-Boc-L-cystine may appear similar, both being derivatives of sulfur-containing amino acids with tert-butyloxycarbonyl (Boc) protecting groups. However, the nature of their sulfur linkages dictates their chemical behavior and, consequently, their utility in the laboratory. Di-Boc-L-cystine is characterized by a disulfide bond (-S-S-), a readily reducible linkage formed from two cysteine molecules.[1][2] This feature makes it a cornerstone in protein folding studies and the synthesis of peptides with structural disulfide bridges.[3][] In contrast, Di-Boc-L-cystathionine contains a more stable thioether bond (-S-), which is not susceptible to the same redox manipulations.[5][6] This inherent stability makes it a valuable tool for investigating metabolic pathways and as a stable mimic in peptide structure-activity relationship studies.[5]

Core Structural and Chemical Differences

The fundamental distinction between these two molecules lies in the sulfur-containing bridge that connects the two amino acid moieties. This single-atom difference has profound implications for their chemical reactivity and stability.

FeatureDi-Boc-L-CystathionineDi-Boc-L-Cystine
Core Structure Two amino acid residues linked by a thioether (-S-) bond.Two cysteine residues linked by a disulfide (-S-S-) bond.[1]
Chemical Formula C17H30N2O8SC16H28N2O8S2[]
Molecular Weight 422.49 g/mol 440.53 g/mol []
Chemical Stability The thioether bond is generally stable and not readily cleaved under typical biological or synthetic conditions.[5]The disulfide bond is susceptible to reduction by agents like dithiothreitol (DTT) or mercaptoethanol, yielding two separate cysteine molecules.[2] It is also involved in redox reactions within cells.[2]
Biological Relevance L-Cystathionine is a key intermediate in the transsulfuration pathway, which converts methionine to cysteine.[6][7][8]L-Cystine is crucial for the tertiary and quaternary structure of many proteins, forming stabilizing disulfide bridges.[3][9] It is also a precursor for the antioxidant glutathione.[1][3]
Synthetic Utility Used to introduce stable, non-reducible crosslinks in peptides or as a research tool to study the transsulfuration pathway.[5]Widely used in peptide synthesis to introduce disulfide bonds, which are often critical for the biological activity and stability of the final peptide.[]
Visualizing the Core Difference

The following diagrams, rendered using DOT language, illustrate the distinct chemical structures of the unprotected L-cystathionine and L-cystine for clarity, followed by their Di-Boc protected forms.

G cluster_cystathionine L-Cystathionine Core Structure Cys_S S Cys_C1 CH2 Cys_S->Cys_C1 Homocys_C1 CH2 Cys_S->Homocys_C1 Cys_C2 CH(NH2) Cys_C1->Cys_C2 Cys_C3 COOH Cys_C2->Cys_C3 Homocys_C2 CH2 Homocys_C1->Homocys_C2 Homocys_C3 CH(NH2) Homocys_C2->Homocys_C3 Homocys_C4 COOH Homocys_C3->Homocys_C4

Caption: Thioether linkage in L-cystathionine.

G cluster_cystine L-Cystine Core Structure Cys1_S S Cys2_S S Cys1_S->Cys2_S Cys1_C1 CH2 Cys1_S->Cys1_C1 Cys2_C1 CH2 Cys2_S->Cys2_C1 Cys1_C2 CH(NH2) Cys1_C1->Cys1_C2 Cys1_C3 COOH Cys1_C2->Cys1_C3 Cys2_C2 CH(NH2) Cys2_C1->Cys2_C2 Cys2_C3 COOH Cys2_C2->Cys2_C3

Caption: Disulfide linkage in L-cystine.

Applications in Research and Development

The distinct chemical properties of Di-Boc-L-cystathionine and Di-Boc-L-cystine translate into different, yet equally important, applications in scientific research and drug development.

Di-Boc-L-Cystine: A Workhorse in Peptide and Protein Chemistry

The Boc-protected form of L-cystine is a fundamental reagent in solid-phase peptide synthesis (SPPS).[][10] The Boc groups protect the amino termini, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[10] The true utility of Di-Boc-L-cystine becomes apparent when the synthesis requires the formation of a disulfide bridge, which is a common structural motif in many biologically active peptides and proteins, including hormones, toxins, and growth factors.[11]

Experimental Workflow: Introduction of a Disulfide Bridge in a Synthetic Peptide

This protocol outlines a general workflow for incorporating a disulfide bridge into a peptide using Di-Boc-L-cystine during SPPS.

  • Peptide Synthesis: The linear peptide is synthesized on a solid support using standard Boc-SPPS chemistry.

  • Incorporation of Cysteine Residues: Two cysteine residues are incorporated at the desired positions in the peptide sequence. These are typically protected with a group orthogonal to the Boc group, such as Acm (acetamidomethyl), to prevent premature disulfide bond formation.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the Boc protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).

  • Disulfide Bond Formation (Oxidation): The free thiol groups of the cysteine residues are then oxidized to form the disulfide bond. This can be achieved through various methods, including air oxidation, or the use of specific oxidizing agents like iodine or dimethyl sulfoxide (DMSO).

  • Purification: The final, cyclized peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Start: Linear Peptide on Resin incorporation Incorporate Boc-Cys(Acm)-OH start->incorporation cleavage Cleavage from Resin & Boc Deprotection (TFA) incorporation->cleavage oxidation Oxidative Folding (e.g., Iodine) cleavage->oxidation purification RP-HPLC Purification oxidation->purification end End: Cyclized Peptide with Disulfide Bridge purification->end

Caption: Workflow for disulfide bridge formation.

Di-Boc-L-Cystathionine: A Tool for Metabolic and Structural Studies

The stability of the thioether bond in Di-Boc-L-cystathionine makes it unsuitable for the reversible formation of crosslinks in the same manner as Di-Boc-L-cystine. Instead, its applications lie in areas where this stability is an asset.

Investigating the Transsulfuration Pathway

L-cystathionine is a critical intermediate in the transsulfuration pathway, where it is synthesized from homocysteine and serine by the enzyme cystathionine β-synthase (CBS) and subsequently cleaved by cystathionine γ-lyase (CGL) to produce cysteine.[6][7][12] Dysregulation of this pathway is implicated in various diseases, including homocystinuria.[7][13] Di-Boc-L-cystathionine can be used in several ways to study this pathway:

  • As a stable standard: For the quantification of endogenous L-cystathionine in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[14][15]

  • In enzyme assays: As a substrate for CGL or to study inhibitors of this enzyme.

  • In cell culture studies: To investigate the cellular uptake and metabolism of cystathionine.

As a Stable Mimic in Peptide Analogs

In drug development, it is often desirable to replace labile disulfide bonds with more stable linkages to improve the pharmacokinetic properties of a peptide therapeutic. The thioether bond of cystathionine provides a stable isostere of the disulfide bond.[5] By replacing a cystine residue with a cystathionine residue in a peptide, researchers can create an analog with enhanced stability against reduction, which can lead to a longer in vivo half-life.

Experimental Protocol: Synthesis of a Cystathionine-Containing Peptide Analog

The synthesis of a peptide containing a cystathionine bridge requires a different approach than for a cystine bridge.

  • Synthesis of a Protected Cystathionine Monomer: A key challenge is the synthesis of an appropriately protected cystathionine building block that can be incorporated into SPPS. This often involves the thioalkylation of a protected cysteine derivative with a protected derivative of homoserine.[5][14]

  • Solid-Phase Peptide Synthesis: The protected cystathionine monomer is then incorporated into the peptide sequence during standard SPPS.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected.

  • Purification: The linear peptide containing the stable thioether bridge is purified by RP-HPLC.

G start Start: Synthesize Protected Cystathionine Monomer spps Incorporate Monomer during SPPS start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification end End: Peptide with Stable Thioether Bridge purification->end

Caption: Workflow for thioether bridge incorporation.

Analytical Differentiation

Distinguishing between Di-Boc-L-cystathionine and Di-Boc-L-cystine, or their deprotected forms, in a sample is crucial for quality control and in metabolic studies. Several analytical techniques can be employed:

  • Mass Spectrometry (MS): The difference in molecular weight (422.49 g/mol for Di-Boc-L-cystathionine vs. 440.53 g/mol for Di-Boc-L-cystine) allows for their straightforward differentiation by MS.[] High-resolution mass spectrometry can provide further confirmation through accurate mass measurements.[16]

  • High-Performance Liquid Chromatography (HPLC): The two compounds will likely have different retention times on a reverse-phase HPLC column due to differences in their polarity and structure, allowing for their separation and quantification.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the protons and carbons adjacent to the sulfur atoms, providing unambiguous structural identification.

  • Chemical Derivatization: The disulfide bond in Di-Boc-L-cystine can be selectively reduced, leading to a change in its chromatographic behavior, which can be used to confirm its presence.

Conclusion: Selecting the Right Tool for the Job

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cystine?
  • Unknown. why cysteine is special?
  • BOC Sciences. Cysteine: Definition, Structure, Benefits, Sources and Uses.
  • Wikipedia. Cystine.
  • PubMed. (2005, May 15). The role of cystathionine beta-synthase in homocysteine metabolism.
  • BOC Sciences. CAS 10389-65-8 (N,N'-Di-BOC-L-cystine).
  • PMC. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition.
  • Wikipedia. Cysteine.
  • Wikipedia. Transsulfuration pathway.
  • MDPI. (2025, July 3). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid.
  • Taylor & Francis. Transsulfuration pathway – Knowledge and References.
  • Unknown. (2016, September 9). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis.
  • Taylor & Francis. (2016, September 9). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis.
  • PubMed. (2011, July 1). RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain.
  • Sigma-Aldrich. (Boc-Cys-OH)2 = 98 CE 10389-65-8.
  • MDPI. (2012, October 24). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design.
  • Agilent. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/.
  • Chemical Society Reviews. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science.
  • Wikipedia. Cystathionine.
  • PubMed. (2017, January 15). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis.

Sources

Foundational

Chemical Biology of the Transsulfuration Shunt: A Technical Guide to Protected Cystathionine Derivatives

Executive Summary Research into the Transsulfuration Pathway (TSP) has shifted from simple metabolic mapping to complex chemical biology, driven by the need to understand sulfur flux in oxidative stress, ferroptosis, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Research into the Transsulfuration Pathway (TSP) has shifted from simple metabolic mapping to complex chemical biology, driven by the need to understand sulfur flux in oxidative stress, ferroptosis, and antimicrobial resistance. At the center of this pathway lies Cystathionine , a thioether-bridged amino acid that connects the methionine cycle to glutathione biosynthesis.

Native cystathionine is zwitterionic, highly polar, and insoluble in organic solvents, making it difficult to use in cellular perturbations or solid-phase peptide synthesis (SPPS). Consequently, protected cystathionine derivatives (e.g., N-Fmoc, N-Boc, and esterified variants) have emerged as critical tools.

This guide details the structural logic, synthesis, and experimental application of these derivatives. It is designed for researchers requiring precise control over sulfur metabolism quantification and lanthionine-peptide engineering.

Metabolic Context: The Sulfur Shunt

To apply these derivatives effectively, one must understand the flux they probe. The TSP is the "sulfur shunt," diverting homocysteine (Hcy) away from remethylation (Methionine) toward antioxidant defense (Cysteine/Glutathione) and gasotransmitter signaling (H


S).
The Critical Nodes
  • Cystathionine

    
    -Synthase (CBS):  Condenses Homocysteine + Serine 
    
    
    
    Cystathionine.[1][2][3]
  • Cystathionine

    
    -Lyase (CSE/CGL):  Cleaves Cystathionine 
    
    
    
    Cysteine +
    
    
    -Ketobutyrate + NH
    
    
    .

Why Protected Derivatives?

  • Metabolic Standards: Isotopically labeled, protected precursors are required to synthesize pure standards for LC-MS quantification of TSP flux.

  • Peptide Synthesis: Protected cystathionine (lanthionine) is the core motif of lantibiotics (e.g., Nisin), requiring orthogonal protection (Fmoc/Allyl) to prevent side reactions during chain assembly.

  • Cellular Permeability: While native cystathionine cannot cross membranes efficiently, ester-protected derivatives (e.g., diethyl esters) are explored as "prodrug" strategies to bypass CBS defects.

Visualization: The Transsulfuration Flux

The following diagram illustrates the metabolic position of cystathionine and the entry points for chemical probes.

TSP_Flux cluster_methionine Methionine Cycle cluster_TSP Transsulfuration Pathway cluster_downstream Downstream Effectors Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Cystathionine L-Cystathionine (Native) Hcy->Cystathionine Condensation Serine Serine Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine γ-Elimination aKB α-Ketobutyrate Cystathionine->aKB Protected_Cys Protected Derivatives (Fmoc/Boc/Esters) Protected_Cys->Cystathionine Deprotection (Chemical/Enzymatic) GSH Glutathione (GSH) Cysteine->GSH GCL/GSS H2S H2S (Gasotransmitter) Cysteine->H2S CSE/CBS/MST CBS CBS Enzyme CSE CSE Enzyme

Figure 1: The Transsulfuration Pathway highlighting the intersection of native metabolism and protected chemical probes.

Structural Classes of Protected Derivatives

When selecting a derivative, the choice of protection group (PG) dictates the application.

Derivative ClassProtection PatternApplicationSolubility
N,N'-Di-Boc Acid-labile (TFA)Solution-phase synthesis of standards; LC-MS internal standards (

C/

N).
High (Organic)
N,N'-Di-Fmoc Base-labile (Piperidine)Solid-Phase Peptide Synthesis (SPPS) of lanthionine-containing peptides.High (DMF/NMP)
Diesters (Et/Me) Esterase-labileCell-permeable precursors. Used to deliver cystathionine intracellularly to bypass transport limits.Moderate (DMSO/Media)
Orthogonal Fmoc/Allyl or Boc/BnRegioselective synthesis. Allows extension of one arm of the peptide chain while keeping the other protected.Variable

Experimental Protocols

Protocol A: Convergent Synthesis of L-Cystathionine Standard

Rationale: Commercial cystathionine is often impure or prohibitively expensive for large screens. This protocol generates high-purity L-Cystathionine from accessible precursors.

Precursors:

  • N-tert-butoxycarbonyl-L-cysteine tert-butyl ester (Boc-Cys-OtBu).

  • (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester (Aspartate derivative).[4]

Workflow:

  • Thioalkylation:

    • Dissolve Boc-Cys-OtBu (1.0 eq) in dry DMF under Argon.

    • Add Cs

      
      CO
      
      
      
      (2.5 eq) as a base.
    • Add the iodo-butanoic acid derivative (1.1 eq) dropwise.

    • Mechanism:[5][6] The cesium base generates the thiolate anion, which performs an S

      
      2 attack on the alkyl iodide.
      
    • Stir for 4h at RT. Monitor by TLC (Hexane:EtOAc 3:1).

  • Global Deprotection:

    • Dissolve the fully protected intermediate in TFA:DCM (1:1) with 2.5% Triisopropylsilane (TIPS) as a scavenger.

    • Stir for 2h. The TFA removes both Boc (N-term) and tBu (C-term) groups simultaneously.

  • Purification:

    • Precipitate with cold diethyl ether.

    • Recrystallize from water/ethanol to obtain zwitterionic L-Cystathionine.

Protocol B: Enzymatic Kinetics Assay (CSE Activity)

Rationale: To verify the biological activity of synthesized cystathionine or to screen inhibitors (like PAG) using the substrate.

Reagents:

  • Buffer: 100 mM HEPES, pH 7.4, 10 μM Pyridoxal-5'-phosphate (PLP).

  • Detection: Ninhydrin Reagent (Acidic).

  • Enzyme: Recombinant Human CSE (rCSE).

Steps:

  • Preparation: Dilute rCSE to 10 μg/mL in Buffer.

  • Incubation: Add L-Cystathionine (derived from Protocol A) at varying concentrations (0–5 mM).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 20% Trichloroacetic acid (TCA) to quench.

  • Derivatization:

    • Add 200 μL of Acidic Ninhydrin Reagent.

    • Boil at 100°C for 10 minutes.

    • Chemistry: Ninhydrin reacts specifically with the released Cysteine (not Cystathionine) to form a pink/red chromophore (

      
       560 nm).
      
  • Quantification: Measure Absorbance at 560 nm. Compare against a Cysteine standard curve.[7]

Data Interpretation Table:

ObservationPotential CauseTroubleshooting
High Background (t=0) Impure Cystathionine (contains free Cys)Recrystallize substrate; Check via LC-MS.
No Activity PLP degradation / Oxidation of EnzymeFreshly prepare PLP; Add 1mM DTT to buffer (CSE requires reduction).
Non-Linear Rate Product Inhibition (H

S/Cys)
Shorten assay time to <15 mins to measure initial velocity (

).

Advanced Workflow: LC-MS Flux Analysis

For tracking the "Protected" derivative through the metabolic pathway.

LCMS_Workflow Step1 1. Cell Treatment (Protected Precursor) Step2 2. Intracellular Deprotection Step1->Step2 Esterases Step3 3. Metabolite Extraction Step2->Step3 MeOH/H2O Step4 4. Derivatization (Butyl Ester/Dansyl) Step3->Step4 HCl/BuOH Step5 5. LC-MS/MS Analysis Step4->Step5 MRM Mode

Figure 2: Analytical workflow for tracing cystathionine flux.

Critical Note on Derivatization (Step 4): Even if you start with a protected derivative, mass spectrometry of amino acids often requires re-derivatization (e.g., Butanol/HCl) to improve ionization and chromatographic separation. Do not assume the "protected" precursor used for cell treatment is the final analyte measured.

References

  • Assay Genie. Human Cystathionine Gamma Lyase (CSE) ELISA Kit Protocol. Retrieved from

  • Sugiyama, M., et al. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis.[4] Figshare.

  • Gaitonde, M. K. (1967).A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. (Basis for the Ninhydrin Assay).
  • Sun, Q., et al. (2024). Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production. MDPI Biomolecules.

  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of Di-Boc-L-cystathionine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a detailed exploration of the solubility of Di-Boc-L-cystathionine in organic solvents. While quantitative s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed exploration of the solubility of Di-Boc-L-cystathionine in organic solvents. While quantitative solubility data for this specific compound is not extensively available in public literature, this document synthesizes established principles of amino acid and peptide chemistry, information on analogous compounds, and standard laboratory practices to offer a robust predictive framework and practical guidance. This guide covers the theoretical underpinnings of solubility for protected amino acids, offers a qualitative but expertly informed solubility profile, presents a detailed experimental protocol for determining precise solubility, and visualizes the key factors influencing this critical physicochemical property.

Introduction: The Significance of Di-Boc-L-cystathionine and Its Solubility

Di-Boc-L-cystathionine, a derivative of the non-proteinogenic amino acid L-cystathionine with both amino groups protected by tert-butoxycarbonyl (Boc) groups, is a valuable building block in synthetic peptide chemistry and drug discovery. The Boc protecting groups render the amino functionalities inert to many reaction conditions, allowing for specific chemical modifications at other sites of the molecule. The solubility of this and similar protected amino acids is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately its utility in complex synthetic workflows such as Solid-Phase Peptide Synthesis (SPPS).

Understanding the solubility of Di-Boc-L-cystathionine in various organic solvents is paramount for:

  • Optimizing Reaction Conditions: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.

  • Developing Purification Strategies: Solubility differences in various solvents are exploited in crystallization, precipitation, and chromatographic purification methods.

  • Formulation and Drug Delivery: For applications in medicinal chemistry, the solubility profile influences the choice of formulation strategies and potential delivery vehicles.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For Di-Boc-L-cystathionine, several key features determine its solubility profile:

  • The Boc Protecting Groups: The two bulky and nonpolar tert-butoxycarbonyl groups significantly increase the lipophilicity of the molecule compared to its parent compound, L-cystathionine. This structural modification drastically reduces its solubility in water and enhances its solubility in organic solvents.

  • The Carboxylic Acid Groups: The presence of two free carboxylic acid groups provides sites for hydrogen bonding and introduces a degree of polarity. These groups can interact with polar organic solvents.

  • The Thioether Linkage: The thioether bond in the cystathionine backbone is relatively nonpolar and contributes to the overall hydrophobic character of the molecule.

  • The Aliphatic Backbone: The hydrocarbon portions of the molecule are nonpolar and favor interactions with nonpolar solvents.

In contrast, the unprotected L-cystathionine is soluble in aqueous solutions, particularly under acidic or basic conditions which protonate or deprotonate the amino and carboxylic acid groups, respectively. For instance, L-cystathionine is soluble in 1M HCl at approximately 50 mg/mL and in water at 40 mg/mL when the pH is adjusted to 2 with HCl[1]. It is, however, poorly soluble in dimethyl sulfoxide (DMSO)[1]. The introduction of the two Boc groups fundamentally alters this behavior, shifting its solubility away from aqueous media and towards organic solvents.

Predicted Solubility Profile of Di-Boc-L-cystathionine in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of Di-Boc-L-cystathionine in Various Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighExcellent solvent for many protected amino acids due to its high polarity and ability to solvate both polar and nonpolar moieties.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, its high polarity and hydrogen bond accepting capability should facilitate dissolution.
Acetonitrile (ACN)Moderate to HighA polar aprotic solvent that is a good solvent for many organic molecules.
Tetrahydrofuran (THF)ModerateA less polar ether-based solvent; solubility is expected to be moderate.
Polar Protic Methanol (MeOH)ModerateThe hydroxyl group can interact with the carboxylic acids, but the overall nonpolar character of the molecule may limit high solubility.
Ethanol (EtOH)Moderate to LowLess polar than methanol, which may result in lower solubility.
Nonpolar/Weakly Polar Dichloromethane (DCM)Moderate to HighA good solvent for many Boc-protected compounds due to its ability to solvate the nonpolar Boc groups.
Ethyl Acetate (EtOAc)ModerateCommonly used in the extraction and purification of Boc-protected amino acids, indicating reasonable solubility.
Hexane/HeptaneLow to InsolubleThe high polarity of the carboxylic acid groups will likely make it insoluble in nonpolar aliphatic solvents.

Experimental Protocol for Determining the Solubility of Di-Boc-L-cystathionine

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Materials and Equipment
  • Di-Boc-L-cystathionine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or another suitable analytical technique for quantification.

Step-by-Step Methodology
  • Preparation of Stock Standards: Prepare a stock solution of Di-Boc-L-cystathionine of a known concentration in a solvent in which it is highly soluble (e.g., DMF or DMSO). Use this stock to prepare a series of calibration standards.

  • Sample Preparation: Add an excess amount of Di-Boc-L-cystathionine to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand by measuring the concentration at different time points until it plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining particulate matter. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Determine the concentration of Di-Boc-L-cystathionine in the saturated solution from the calibration curve. The solubility is typically expressed in mg/mL or mol/L.

Self-Validating System and Best Practices
  • Visual Inspection: Always visually confirm the presence of excess solid before and after the equilibration period.

  • Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

  • Solvent Purity: Use high-purity solvents to avoid any potential co-solvency effects.

  • Analytical Method Validation: Ensure that the analytical method used for quantification is accurate, precise, and specific for Di-Boc-L-cystathionine.

Factors Influencing Solubility: A Visual Representation

The interplay of various molecular and solvent properties dictates the solubility of Di-Boc-L-cystathionine. The following diagram illustrates these key relationships.

G cluster_molecular Molecular Properties cluster_solvent Solvent Properties Compound Di-Boc-L-cystathionine Boc Two Nonpolar Boc Groups Compound->Boc Increases Lipophilicity COOH Two Polar Carboxylic Acid Groups Compound->COOH Increases Polarity Thioether Nonpolar Thioether Linkage Compound->Thioether Backbone Aliphatic Backbone Compound->Backbone Solubility Solubility Boc->Solubility Favors Nonpolar Solvents COOH->Solubility Favors Polar Solvents Thioether->Solubility Favors Nonpolar Solvents Backbone->Solubility Favors Nonpolar Solvents Polarity Polarity (Polar vs. Nonpolar) Polarity->Solubility Like Dissolves Like H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Enhances Interaction Dielectric Dielectric Constant Dielectric->Solubility

Factors influencing Di-Boc-L-cystathionine solubility.

Conclusion

While direct, quantitative solubility data for Di-Boc-L-cystathionine in a wide array of organic solvents remains to be systematically published, a strong predictive understanding can be formulated based on its chemical structure and the established principles of solubility. The presence of the two bulky, nonpolar Boc groups is the dominant factor, steering its solubility towards polar aprotic and some polar protic organic solvents, and away from aqueous and nonpolar aliphatic solvents. For researchers and drug development professionals, this guide provides a foundational understanding and a practical framework for determining the precise solubility of Di-Boc-L-cystathionine, a critical parameter for its effective utilization in synthesis and pharmaceutical development. The provided experimental protocol offers a reliable method for generating the specific data required for any given application.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, Biotechnology, and Biochemistry, 81(1), 95–101. [Link]

  • PubChem. L-Cystathionine. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

Sources

Foundational

Technical Guide: Thioether vs. Disulfide Stability in Peptide Therapeutics

Executive Summary In the development of peptide therapeutics, the disulfide bridge ( ) is the biological standard for constraining conformation.[1] However, its susceptibility to reduction in the cytosolic environment (h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics, the disulfide bridge (


) is the biological standard for constraining conformation.[1] However, its susceptibility to reduction in the cytosolic environment (high glutathione concentration) and serum instability via disulfide exchange limits its utility in intracellular targets and extended-release formulations.

The thioether bridge (


), specifically formed via haloacetyl-cysteine cyclization or lanthionine engineering, represents a non-reducible, metabolically stable isostere. This guide provides a technical analysis of the stability differentials, synthetic pathways, and validation protocols required to transition from labile disulfides to robust thioether scaffolds.

Mechanistic Baseline: The Lability of Disulfides[2]

To understand the superiority of the thioether linkage, one must first quantify the failure mode of the disulfide bond.

The Cytosolic Redox Trap

The intracellular environment is highly reducing, maintained by the glutathione (GSH) buffer system.

  • Extracellular [GSH]:

    
     (Disulfides are stable).
    
  • Intracellular [GSH]:

    
     (Disulfides are unstable).
    

Upon cellular entry, a disulfide-bridged peptide undergoes thiol-disulfide exchange . A thiolate anion (


) attacks the disulfide bond, forming a mixed disulfide intermediate and releasing a free thiol on the peptide. A second attack completes the reduction, linearizing the peptide and destroying its bioactive conformation.
Thioether Inertness

The thioether linkage replaces one sulfur atom with a methylene (


) group (or similar alkyl chain).
  • Bond Energy: The

    
     bond (
    
    
    
    ) is thermodynamically stable and resistant to nucleophilic attack by thiols under physiological conditions.
  • Redox Potential: Thioethers lack a standard redox potential in the biological range; they are chemically invisible to glutathione reductase and thioredoxin.

Mechanistic Visualization

The following diagram contrasts the degradation of a disulfide bridge against the inertness of a thioether bridge in the presence of Glutathione (GSH).

RedoxMechanism cluster_0 Disulfide Instability (Reductive Cleavage) cluster_1 Thioether Stability DS_Pep Cyclic Disulfide (Peptide-S-S-Peptide) Mixed_DS Mixed Disulfide (Peptide-S-S-G) DS_Pep->Mixed_DS Nucleophilic Attack (Thiol-Disulfide Exchange) GSH_1 GSH (High Conc.) GSH_1->Mixed_DS Linear_Pep Linear/Reduced Peptide (Inactive) Mixed_DS->Linear_Pep Second GSH Attack TE_Pep Cyclic Thioether (Peptide-S-CH2-Peptide) No_Rxn No Reaction (Conformation Intact) TE_Pep->No_Rxn Inert to Reduction GSH_2 GSH (High Conc.)

Figure 1: Comparative mechanism of Glutathione (GSH) interaction. Disulfides undergo reductive cleavage, while thioethers remain inert.

Synthesis & Engineering: The Haloacetyl Pathway

While lanthionines (monosulfide bridges) are biomimetic, the most robust method for high-throughput peptide engineering is the N-terminal Chloroacetyl Cyclization . This method creates a thioether bridge between an N-terminal chloroacetyl group and a downstream cysteine side chain.[2][3]

Why Chloroacetyl?
  • Chemo-selectivity: The reaction occurs at pH 7.5–8.5, specific to the thiolate without affecting amines (which require pH > 9 for significant reactivity).

  • Yield: typically >90% conversion.

  • Irreversibility: Unlike oxidative folding (which requires redox buffers), this is a simple

    
     displacement.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 1. SPPS Assembly (Fmoc Chemistry) Capping 2. N-Terminal Capping (Chloroacetic Anhydride) Start->Capping Cleavage 3. Cleavage & Deprotection (TFA/TIS/H2O) Capping->Cleavage Crude Linear Precursor (Cl-CH2-CO-...-Cys-SH) Cleavage->Crude Cyclization 4. Cyclization (pH 8.0) (SN2 Nucleophilic Attack) Crude->Cyclization Dilute Condition (<1mM) Final Cyclic Thioether Peptide Cyclization->Final HPLC Purification

Figure 2: Step-by-step workflow for synthesizing thioether-bridged peptides via chloroacetyl chemistry.

Comparative Stability Data

The following data aggregates findings from key stability studies (e.g., Oxytocin and Angiotensin analogs) comparing native disulfide variants against thioether/thioacetal isosteres.

FeatureNative Disulfide (

)
Thioether / Thioacetal (

)
Improvement Factor
Serum Half-life (

)

hours (Oxytocin)

hours
5x
GSH Resistance

min (Rapid reduction)

hours (No degradation)
Infinite
Thermal Stability Susceptible to scramblingHigh (Stable at

)
High
Proteolytic Resistance ModerateHigh (Rigid constraint blocks access)2-3x

Data Source: Synthesized from comparative studies on oxytocin and angiotensin analogs [1, 2].

Experimental Protocols: Validation

To confirm the stability of your thioether construct, you must perform a GSH Challenge Assay . This is the industry standard for validating intracellular stability.

Protocol: Glutathione (GSH) Challenge Assay

Objective: Quantify the resistance of the peptide macrocycle to reductive cleavage.

Materials:

  • Phosphate Buffer (PBS), pH 7.4, degassed.

  • Reduced Glutathione (GSH) powder.

  • Peptide Stock (

    
     in water/DMSO).
    
  • LC-MS (Liquid Chromatography-Mass Spectrometry).

Step-by-Step Methodology:

  • Preparation of Reducing Buffer:

    • Prepare a fresh

      
       GSH solution in degassed PBS. This mimics the cytosolic concentration.
      
    • Note: GSH oxidizes rapidly; use immediately.

  • Incubation:

    • Control: Dilute Peptide Stock to

      
       in PBS (no GSH).
      
    • Test: Dilute Peptide Stock to

      
       in the 
      
      
      
      GSH solution.
    • Incubate both samples at

      
      .
      
  • Sampling:

    • Take aliquots at

      
      .
      
    • Quench aliquots immediately with

      
       Formic Acid (to stop thiol exchange) or inject directly if using an autosampler with cooled rack.
      
  • LC-MS Analysis:

    • Disulfide Signature: Look for a mass shift of +2 Da (reduction of

      
       to 
      
      
      
      ) or the appearance of Peptide-GSH adducts (mixed disulfides).
    • Thioether Signature: The mass should remain constant. No adducts should form.

  • Data Interpretation:

    • Calculate

      
       remaining peptide based on the Area Under the Curve (AUC) of the parent ion.
      
    • Pass Criteria:

      
       parent ion remaining after 24 hours.
      

References

  • Kourra, C. M. B. K., & Cramer, N. (2016).[4] Converting disulfide bridges in native peptides to stable methylene thioacetals.[4] Chemical Science, 7(11), 7007-7012. [Link]

  • Darling, W. T. P., et al. (2024). The Influence of Disulfide, Thioacetal and Lanthionine-Bridges on the Conformation of a Macrocyclic Peptide. Chemistry – A European Journal. [Link]

  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 413-418. [Link]

  • Gong, Y., et al. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. [Link]

Sources

Exploratory

Literature review of cystathionine derivatives in medicinal chemistry

Executive Summary Cystathionine is often reduced to its role as a transient metabolic intermediate in the transsulfuration pathway—a mere bridge between methionine and cysteine. However, modern medicinal chemistry has re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cystathionine is often reduced to its role as a transient metabolic intermediate in the transsulfuration pathway—a mere bridge between methionine and cysteine. However, modern medicinal chemistry has re-evaluated this thioether scaffold, revealing it as a potent template for designing neuroprotective agents , enzyme inhibitors , and selenium delivery vectors .[1]

This guide analyzes the structural activity relationships (SAR) of cystathionine derivatives, focusing on three critical classes:

  • Cyclic Ketimines (CK/LK): Bioactive metabolites with neurotrophic properties.[2][3]

  • Substrate Analogues: "Zipped" inhibitors of Cystathionine

    
    -synthase (CBS) for stroke therapy.[1][4][5]
    
  • Heteroatom Isosteres: Selenocystathionine and its cytotoxic implications.

Structural Biology & The Thioether Linkage

L-Cystathionine consists of two amino acid moieties—alanine and homocysteine—linked by a thioether bond. This unique non-proteinogenic structure presents a "pseudo-


-symmetric" profile, making it a challenging but rewarding scaffold for drug design.[1]
The "Zipper" Concept

In the transsulfuration pathway, cystathionine effectively "zips" the sulfur atom from the methionine cycle (via homocysteine) into the cysteine synthesis pathway.

  • Enzyme 1 (Entry): Cystathionine

    
    -synthase (CBS) condenses Homocysteine + Serine 
    
    
    
    Cystathionine.[1][2][6][7][8][9][10]
  • Enzyme 2 (Exit): Cystathionine

    
    -lyase (CSE) cleaves Cystathionine 
    
    
    
    Cysteine +
    
    
    -Ketobutyrate.[1]

Medicinal Chemistry Implication: Derivatives that mimic this transition state can selectively inhibit CBS or CSE, modulating the production of Hydrogen Sulfide (


), a critical gasotransmitter involved in inflammation and vascular tone.

The Ketimine Switch: Neuroprotection & Autophagy

The most pharmacologically active derivatives of cystathionine are not the linear forms, but their cyclic metabolites: Cystathionine Ketimine (CK) and its analogue Lanthionine Ketimine (LK) .

Formation & Structure

When cystathionine undergoes transamination (catalyzed by Glutamine Transaminase K / GTK) rather than cleavage, it forms an


-keto acid that spontaneously cyclizes into a seven-membered ring (perhydro-1,4-thiazepine derivative).[1]
  • Cystathionine Ketimine (CK): 7-membered ring.[1]

  • Lanthionine Ketimine (LK): 6-membered ring (more stable, extensively studied).[1]

Lanthionine Ketimine-5-Ethyl Ester (LKE)

Native LK is poorly cell-permeable.[1] The ethyl ester derivative (LKE ) was developed to cross the blood-brain barrier.

  • Mechanism of Action: LKE binds to CRMP2 (Collapsin Response Mediator Protein-2), a protein involved in microtubule dynamics.[1]

  • Therapeutic Outcome:

    • Autophagy Induction: LKE stimulates mTORC1-dependent autophagy, clearing protein aggregates (e.g., amyloid-

      
      , tau).[1]
      
    • Neuroprotection: Reduces oxidative stress and preserves neuronal viability in models of Alzheimer’s and ALS.

G Cystathionine L-Cystathionine GTK GTK Enzyme (Transamination) Cystathionine->GTK KetoAcid α-Keto Acid Intermediate GTK->KetoAcid Cyclization Spontaneous Cyclization KetoAcid->Cyclization CK Cystathionine Ketimine (CK) Cyclization->CK 7-membered ring LKE LKE (Ester Derivative) Drug Candidate CK->LKE Esterification (Bioavailability)

Figure 1: The "Ketimine Shunt" pathway converting linear cystathionine into bioactive cyclic ketimines.[1]

CBS Inhibitors: The "Zipped Synthesis" Approach

Excessive


 production by CBS in the brain is linked to neuronal damage during ischemic stroke.[4][5][11] Traditional inhibitors (e.g., AOAA) are non-selective.[1][12] McCune et al. (2016) pioneered a "zipped synthesis" strategy to create highly selective CBS inhibitors.
Structural Logic

The inhibitors are designed to mimic the (L,L)-cystathionine product but prevent the enzymatic turnover.

  • Scaffold: Two amino acid "halves" connected by an olefin (C=C) instead of a sulfur (thioether).

  • Functionalization: The

    
    -amino group is replaced with hydrazine (-NHNH
    
    
    
    ) or hydroxylamine (-NHOH) moieties.[1]
  • Mechanism: These groups form a stable, reversible covalent bond with the PLP cofactor in the CBS active site, freezing the enzyme.

Synthesis Protocol (Cross-Metathesis)

This method allows rapid library generation by synthesizing two "halves" and "zipping" them together.

Protocol Summary:

  • Preparation of Halves: Synthesize vinyl-glycine derivatives containing the desired zinc-binding or PLP-binding motifs.[1]

  • Cross-Metathesis:

    • Catalyst: Grubbs II catalyst (2-5 mol%).[1]

    • Solvent: Dichloromethane (DCM), reflux.[1]

    • Time: 12–24 hours.

    • Yield: Typically 60–80% of the protected olefin dimer.

  • Deprotection: Acidic hydrolysis to yield the free amino/hydrazine acid.

Compound IDModificationIC50 (hCBS)Selectivity (vs CSE)
6S Hydrazine analogue~3

M
>50-fold
AOAA (Control)~8.5

M
Non-selective

Heteroatom Substitution: Selenocystathionine

Replacing the sulfur atom with selenium yields Selenocystathionine .

  • Occurrence: Found in selenium-accumulating plants (e.g., Astragalus).[1]

  • Biological Activity:

    • Cytotoxicity: It acts as a "Trojan horse." Upon cleavage by CSE, it releases selenocysteine and selenide , which are highly reactive and can induce oxidative stress in non-adapted cells (e.g., cancer cells).[1]

    • Therapeutic Potential: Investigated as a prodrug for targeted selenium delivery to tumors overexpressing CSE.

Experimental Validation Protocols

CBS Inhibition Assay (Methylene Blue Method)

To validate potential cystathionine derivatives as CBS inhibitors:

  • Reaction Mix: 100 mM HEPES (pH 7.4), 10 mM L-Cysteine, 10 mM L-Homocysteine, 0.5 mM PLP, and 0.1

    
    g recombinant human CBS.
    
  • Inhibitor: Add test compound (0.1 – 100

    
    M). Incubate 10 min at 37°C.
    
  • Initiation: Start reaction with substrate addition.

  • Detection: After 30 min, stop reaction with 1% Zinc Acetate. Add N,N-dimethyl-p-phenylenediamine sulfate and

    
    .[1]
    
  • Readout: Measure absorbance at 670 nm (formation of Methylene Blue from

    
    ).
    
Synthesis of Lanthionine Ketimine Ethyl Ester (LKE)
  • Step 1: React 3-bromopyruvate with L-cysteine ethyl ester in aqueous solution.

  • Step 2: The intermediate spontaneously cyclizes to form the ketimine ring.

  • Step 3: Purification via HPLC or crystallization from ethanol/ether.

  • Validation: Confirm structure via NMR (distinct shift of the C=N proton) and Mass Spec.

Visualizing the Therapeutic Landscape

Therapy Stroke Ischemic Stroke (Excess H2S) Alzheimers Alzheimer's / ALS (Protein Aggregates) Cancer Tumor Growth (High Metabolism) Inhibitor McCune 'Zipped' Inhibitors (Compound 6S) Inhibitor->Stroke Inhibits CBS Reduces Infarct LKE Lanthionine Ketimine Ester (LKE) LKE->Alzheimers Induces Autophagy Protects Neurons Seleno Selenocystathionine Seleno->Cancer Releases Toxic Selenide (Prodrug)

Figure 2: Therapeutic mapping of cystathionine derivatives to disease states.[1]

References

  • McCune, C. D., et al. (2016).[1] "Zipped Synthesis" by Cross-Metathesis Provides a Cystathionine

    
    -Synthase Inhibitor that Attenuates Cellular 
    
    
    
    Levels and Reduces Neuronal Infarction in a Rat Ischemic Stroke Model.[4][5] ACS Central Science. Link[1]
  • Hensley, K., et al. (2010).[1][3] Lanthionine ketimine ester provides neuroprotection in a mouse model of cerebral ischemia. Journal of Neuroscience. Link

  • Cavallini, D., et al. (1983).[1][2] Synthesis and properties of cystathionine ketimine. Biochemistry.

  • Majtan, T., et al. (2018).[1] Cystathionine beta-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules.[2][3][4][5][10][12][13][14][15] Link

  • Kundakovic, M., et al. (2019).[1] Lanthionine Ketimine-5-Ethyl Ester Provides Neuroprotection in a Zebrafish Model of Okadaic Acid-induced Alzheimer's Disease. Molecular Neurobiology. Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Di-Boc-L-cystathionine from cysteine

Application Note: Convergent Synthesis of N,N'-Di-Boc-L-Cystathionine Abstract & Strategic Overview L-Cystathionine is a critical thioether-bridged non-proteinogenic amino acid, serving as the central intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Convergent Synthesis of N,N'-Di-Boc-L-Cystathionine

Abstract & Strategic Overview

L-Cystathionine is a critical thioether-bridged non-proteinogenic amino acid, serving as the central intermediate in the transsulfuration pathway. While biological extraction is possible, chemical synthesis is required to generate the high-purity, protected derivatives needed for Solid-Phase Peptide Synthesis (SPPS) and peptidomimetic drug development.

This protocol details the convergent synthesis of N,N'-Di-Boc-L-cystathionine di-tert-butyl ester . Unlike historical methods that rely on liquid ammonia reduction (yielding racemic or difficult-to-purify mixtures), this modern approach utilizes a nucleophilic substitution (thioalkylation) strategy.

The Strategy: We utilize L-Cysteine as the nucleophilic sulfur donor and a modified L-Aspartic Acid derivative as the electrophilic homoserine equivalent. This route preserves chiral integrity at both


-carbon centers and utilizes Boc (tert-butoxycarbonyl) protection to ensure compatibility with standard organic synthesis workflows.

Retrosynthetic Analysis

The synthesis disconnects the thioether bond. The key challenge is generating a reactive 4-carbon electrophile (homoalanine backbone) that does not undergo intramolecular cyclization (lactone formation) before coupling.

Retrosynthesis Target N,N'-Di-Boc-L-Cystathionine (Protected Thioether) Disconnection Disconnection (C-S Bond Cleavage) Target->Disconnection Retrosynthesis Nucleophile Nucleophile: N-Boc-L-Cysteine tert-butyl ester Disconnection->Nucleophile Electrophile Electrophile: (S)-2-(Boc-amino)-4-iodobutanoate (Derived from Asp/Homoserine) Disconnection->Electrophile

Figure 1: Retrosynthetic logic splitting the cystathionine molecule into a cysteine thiol donor and a homoserine-derived electrophile.

Materials & Reagents

ComponentSpecificationRole
Precursor A N,N'-Bis-Boc-L-Cystine di-tert-butyl esterPrecursor to Cysteine Nucleophile
Precursor B N-Boc-L-Aspartic acid

-tert-butyl ester
Precursor to Electrophile
Reducing Agent Tributylphosphine (

)
Reduces Cystine to Cysteine
Reducing Agent

/ Ethyl Chloroformate
Reduces Asp sidechain to Homoserine
Halogen Source Iodine (

) /

/ Imidazole
Converts Alcohol to Iodide (Appel Rxn)
Base Cesium Carbonate (

)
Promotes Thioalkylation
Solvent DMF (Anhydrous), THFReaction Media

Detailed Experimental Protocol

This protocol is divided into three phases: Electrophile Synthesis, Nucleophile Generation, and Convergent Coupling.

Phase 1: Synthesis of the Electrophile (Iodide)

Target: (S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester.[1][2] Rationale: Direct use of homoserine lactone can lead to ring-opening issues. Starting from Aspartic acid allows controlled reduction to the linear alcohol, followed by activation as an iodide, which is a superior leaving group for sulfur nucleophiles.

  • Activation: Dissolve N-Boc-L-Asp-OtBu (10 mmol) in THF at -15°C. Add N-methylmorpholine (11 mmol) and ethyl chloroformate (11 mmol) to form the mixed anhydride. Stir for 15 min.

  • Reduction: Filter the salt and add the filtrate to a solution of

    
     (2.5 eq) in water at 0°C. This reduces the side-chain anhydride to the alcohol (Homoserine derivative).
    
    • QC Check: TLC should show a more polar spot (Alcohol).

  • Iodination (Appel Reaction): Dissolve the resulting N-Boc-L-Homoserine-OtBu (crude) in DCM. Add Imidazole (2.5 eq) and Triphenylphosphine (

    
    , 1.2 eq). Cool to 0°C and add Iodine (
    
    
    
    , 1.2 eq) portion-wise.
  • Purification: Stir for 2h. Quench with aqueous

    
    . Extract with DCM.[3] Purify via flash chromatography (Hexane/EtOAc) to yield the Iodide Electrophile .
    
Phase 2: Generation of the Nucleophile (Thiol)

Target: N-Boc-L-Cysteine tert-butyl ester. Rationale: We start with the disulfide (Cystine) derivative because it is more stable on the shelf. In situ reduction prevents oxidation of the thiol before the coupling step.

  • Dissolution: Dissolve N,N'-Bis-Boc-L-Cystine di-tert-butyl ester (5 mmol) in THF/Water (9:1).

  • Reduction: Add Tributylphosphine (

    
    , 1.2 eq per disulfide). Stir at Room Temperature (RT) for 1 hour.
    
  • Verification: Monitor by TLC. The disulfide spot should disappear, yielding the monomeric thiol.

  • Workup: Concentrate in vacuo to remove THF. Extract with EtOAc, wash with brine, and dry over

    
    .[4] Use immediately in Phase 3 to avoid re-oxidation.
    
Phase 3: Convergent Coupling (Thioalkylation)

Target: N,N'-Di-Boc-L-Cystathionine di-tert-butyl ester.[1][][6]

  • Setup: In a flame-dried flask under Argon, dissolve the Cysteine Nucleophile (from Phase 2, 1.0 eq) and the Iodide Electrophile (from Phase 1, 1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    , 1.5 eq).
    
    • Why Cesium? The "Cesium Effect" improves solubility and reactivity of the thiolate anion in DMF compared to sodium or potassium bases, reducing racemization risk.

  • Reaction: Stir at RT for 4–6 hours.

  • Quench & Extraction: Pour mixture into 10% Citric Acid (aq) to neutralize. Extract with EtOAc (3x).[4] Wash organics with Sat.

    
     and Brine.[4]
    
  • Purification: Flash Chromatography (Silica Gel, Hexane/EtOAc gradient 9:1 to 7:3).

    • Yield Expectation: 85–95%.

    • Appearance: Colorless oil or white solid.

Process Modification: Obtaining the Free Acid

The protocol above yields the tetra-protected derivative. For applications requiring the Di-Boc-Di-Acid (e.g., for use as a building block in SPPS where the acid must be free for coupling to resin/amine), perform the following:

  • Note: The tert-butyl ester (OtBu) and Boc group are both acid-labile. You cannot selectively remove the OtBu ester with acid without losing the Boc group.

  • Alternative Route for Di-Acid: If the final target is Di-Boc-L-Cystathionine (Free Acid) , you must modify the starting materials in Phase 1 & 2 to use Methyl Esters (OMe) instead of tert-butyl esters.

    • Hydrolysis Step: Treat the Di-Boc-L-Cystathionine Dimethyl Ester with

      
       (3 eq) in THF/Water (1:1) at 0°C for 2 hours. This selectively removes the methyl esters, leaving the Boc groups intact.
      

Workflow Visualization

SynthesisProtocol Asp N-Boc-Asp-OtBu HomoSer N-Boc-Homoserine-OtBu (Alcohol) Asp->HomoSer 1. Mixed Anhydride 2. NaBH4 Cystine N,N'-Di-Boc-Cystine (OtBu ester) CysThiol Nucleophile: N-Boc-Cys-OtBu (Thiol) Cystine->CysThiol n-Bu3P Reduction Iodide Electrophile: Iodide Derivative HomoSer->Iodide I2, PPh3 (Appel) Coupling Coupling: Cs2CO3 / DMF Iodide->Coupling CysThiol->Coupling Product Di-Boc-L-Cystathionine (Protected) Coupling->Product SN2 Substitution

Figure 2: Step-by-step workflow for the convergent synthesis of protected cystathionine.

Quality Control & Validation

To ensure scientific integrity, the final product must be validated using the following parameters:

TechniqueExpected ObservationPurpose
1H NMR (DMSO-d6)

1.39 (s, 18H, Boc),

1.45 (s, 18H, OtBu), Multiplets at 2.6-2.9 (S-CH2)
Confirm structure and protection status.
HRMS (ESI)

calculated for protected species.[4]
Confirm molecular formula.
Chiral HPLC Single peak (compare vs racemic standard).Validate retention of stereochemistry (no racemization).
Ellman's Test Negative result (Yellow color absent).Confirms absence of free thiol (complete coupling).

Troubleshooting Guide

  • Problem: Low Yield / Unreacted Thiol.

    • Cause: Oxidation of cysteine back to cystine (disulfide) before coupling.

    • Solution: Degas all solvents with Argon. Add a slight excess of phosphine reducing agent during the coupling if necessary.

  • Problem: Racemization.

    • Cause: High pH or prolonged reaction times.

    • Solution: Use

      
       (milder than NaH). Keep reaction time under 6 hours.
      
  • Problem:

    
    -Elimination of Iodide.
    
    • Cause: Formation of vinyl-glycine derivative instead of substitution.

    • Solution: Keep temperature strictly at RT or 0°C. Do not heat.

References

  • Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis.[2] Bioscience, Biotechnology, and Biochemistry, 81(1), 95–101.[2]

  • Du Vigneaud, V., Brown, G. B., & Chandler, J. P. (1942). The Synthesis of ll-S-(

    
    -Amino- 
    
    
    
    -carboxyethyl)homocysteine. Journal of Biological Chemistry, 143, 59-64.
  • Kocsis, L., et al. (2016). Application of the Thio-Bromo "Click" Reaction for the Synthesis of Cystathionine Derivatives. Tetrahedron Letters. (General reference for thio-bromo coupling efficiency).

Sources

Application

Application Note: High-Fidelity Incorporation of Di-Boc-L-Cystathionine in Boc-SPPS

Topic: Using Di-Boc-L-cystathionine in Boc-solid phase peptide synthesis (SPPS) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Peptide Chemists, and Drug Discovery Leads.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Di-Boc-L-cystathionine in Boc-solid phase peptide synthesis (SPPS) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Peptide Chemists, and Drug Discovery Leads.[1]

Abstract & Strategic Rationale

Di-Boc-L-cystathionine is a specialized, non-canonical amino acid building block used primarily to introduce thioether bridges into peptide backbones.[1] Unlike the reducible disulfide bond found in cystine, the thioether linkage in cystathionine is metabolically stable, non-reducible, and resistant to proteolytic degradation.[1] This makes it an invaluable tool for synthesizing peptide stapling mimics , metabolically stable cyclic analogs (lantibiotic mimics), and symmetric branched peptides (dendrimers).[1]

This guide addresses the specific challenges of using the Di-Boc (symmetrically amine-protected) derivative in Boc-SPPS. The symmetry of the protecting groups implies a strategic usage: either the simultaneous growth of two peptide chains (branching) or the "locking" of two pre-existing resin-bound chains.

Key Technical Challenges
  • Thioether Sensitivity: The sulfur atom is a "soft" nucleophile susceptible to alkylation (S-tert-butylation) by carbocations generated during Boc removal and HF cleavage.

  • Solubility & Sterics: The bulky, zwitterionic nature of the core structure requires specific solvent systems for efficient coupling.

  • Regiocontrol: With two carboxyl groups and two Boc-protected amines, controlling the directionality of coupling is critical to prevent uncontrolled cross-linking.

Chemical Properties & Reagent Handling[1][2][3]

PropertySpecificationOperational Note
Chemical Name

-Di-tert-butoxycarbonyl-L-cystathionine
Symmetrical amine protection.[1]
Molecular Weight ~422.5 g/mol (Free Acid)Adjust equivalents based on specific salt forms (e.g., DCHA salts).[1]
Solubility Low in DCM; Moderate in DMF/NMPCritical: Do not dissolve in pure DCM.[1] Use pure DMF or NMP.
Stability Hygroscopic; Oxidation-proneStore at -20°C under Argon.[1] Avoid prolonged exposure to air (sulfoxide formation).
Activation Carboxyl groups are sterically hinderedRequires strong activation (HATU/HOAt) or pre-activation as symmetrical anhydride.[1]

Strategic Planning: The "Di-Boc" Workflow

Because both amines are Boc-protected, removing the protecting group (TFA treatment) will expose both amino termini simultaneously. This dictates two primary synthesis modes:

Mode A: Symmetric Branching (Dendrimers/MAPs)

Used to create multivalent peptide ligands.[1] The Di-Boc-Cystathionine is coupled to a resin-bound core. Subsequent deprotection allows two identical peptide chains to be grown simultaneously from the cystathionine core.

Mode B: Pre-Formed Bridge Insertion

Used when the cystathionine is a "staple" inserted into a loop. This requires the user to have a mono-esterified version of the reagent (e.g., Di-Boc-L-cystathionine


-methyl ester) to prevent cross-linking, or to perform a double-coupling to two free amines on the resin (less common due to entropic penalties).

Note: This protocol focuses on Mode A (Branching) and General Handling , as this matches the symmetric nature of the Di-Boc reagent.

Experimental Protocols

Protocol 1: Reagent Preparation & Coupling

Goal: Efficiently couple the sterically hindered Di-Boc-L-cystathionine to the resin without racemization.

Reagents:

  • Di-Boc-L-cystathionine (0.2 M in NMP)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • DIEA (Diisopropylethylamine)[1]

  • Resin: MBHA or PAM resin (0.5 mmol/g loading recommended to reduce steric crowding).[1]

Step-by-Step:

  • Solubilization: Dissolve 3.0 equivalents (relative to resin substitution) of Di-Boc-L-cystathionine in anhydrous NMP (N-Methyl-2-pyrrolidone). Vortex vigorously. If turbidity persists, add minimal DMF.[1]

  • Activation: Add 2.9 equivalents of HATU.

  • Base Addition: Add 6.0 equivalents of DIEA immediately prior to adding to the resin. Note: The solution should turn yellow.

  • Coupling: Add the activated mixture to the TFA-washed/neutralized resin.

  • Incubation: Shake at room temperature for 2 to 4 hours . The bulky nature of cystathionine requires longer coupling times than standard amino acids.

  • Monitoring: Perform a quantitative Ninhydrin (Kaiser) test. If slightly blue, perform a second coupling with fresh reagents (Double Coupling is recommended).[1]

Protocol 2: Simultaneous Chain Elongation (The Branching Effect)

Goal: Deprotect both Boc groups and grow two chains.

  • Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 30 min).[1]

    • Mechanistic Insight: This removes both Boc groups, exposing the

      
      -amine and the 
      
      
      
      -amine (from the homocysteine moiety).
  • Wash: DCM (5x), followed by 5% DIEA/DCM (Neutralization).

  • Next Coupling: Add the next Boc-amino acid (e.g., Boc-Ala-OH).[1]

    • Stoichiometry Alert: You now have two growing chains per substitution site.[1] You must double your reagents. Use 6-8 equivalents of amino acid relative to the initial resin loading.

  • Result: A Y-shaped peptide structure branching from the cystathionine thioether core.

Protocol 3: The "Low-High" HF Cleavage (CRITICAL)

Goal: Cleave the peptide from the resin while preventing the S-alkylation of the thioether by benzyl/t-butyl carbocations.

The Problem: Standard HF cleavage generates a flood of electrophilic carbocations. The sulfur in cystathionine is a "carbocation sink." If unprotected, it will form sulfonium salts, rendering the peptide useless.[1] The Solution: Tam’s "Low-High" HF protocol.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)[1][2][3][4]

  • 
    -Cresol (Scavenger)[2][4]
    
  • Dimethyl Sulfide (DMS) (Reduces acidity, promotes

    
     cleavage of protecting groups, protects sulfur).[1]
    

Procedure:

  • Low HF Step (S-Protection Mode):

    • Cool the reaction vessel to -78°C (Dry ice/acetone).

    • Condense HF to achieve a ratio of HF : DMS :

      
      -Cresol (25 : 65 : 10 v/v) .
      
    • Warm to 0°C and stir for 2 hours .

    • Mechanism:[1][3][5] The high concentration of DMS converts the reaction mechanism from

      
       (carbocation generating) to 
      
      
      
      , removing benzyl groups as sulfonium salts which are then washed away.
  • Evaporation: Evaporate the HF and DMS under vacuum. Wash the resin with EtOAc to remove the cleaved protecting groups and scavengers.

  • High HF Step (Cleavage Mode):

    • Re-cool to -78°C.

    • Condense pure HF with 5-10%

      
      -Cresol  (No DMS).
      
    • Stir at 0°C for 45-60 minutes .

    • Mechanism:[1][3][5] This strong acid step cleaves the peptide-resin ester linkage (MBHA/PAM) and any remaining stubborn protecting groups (e.g., Arg(Tos)). The thioether is already safe because the dangerous carbocation sources were removed in the Low HF step.

  • Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Workflow

Diagram 1: Di-Boc-L-Cystathionine Branching Synthesis

This diagram illustrates the flow of using the reagent to create a branched peptide architecture.

G Resin Resin-Linker-NH2 Coupling Coupling Step (HATU/DIEA, 4h) Resin->Coupling DiBoc Di-Boc-L-Cystathionine (Activated Di-Acid) DiBoc->Coupling Resin_Cyst Resin-Cystathionine(Di-Boc) Coupling->Resin_Cyst TFA TFA Deprotection (Removes both Boc groups) Resin_Cyst->TFA Branching Resin-Cystathionine(NH2)2 (Two Active Sites) TFA->Branching Elongation Chain Elongation (Double Stoichiometry) Branching->Elongation Final Branched Peptide-Resin Elongation->Final

Caption: Workflow for creating symmetric branched peptides using Di-Boc-L-Cystathionine as the core branching unit.

Diagram 2: The "Low-High" HF Scavenging Mechanism

This diagram details how the thioether is protected during the critical cleavage phase.

Scavenging Thioether Cystathionine Thioether (Susceptible Nucleophile) DamagePath S-Alkylated Peptide (Irreversible Damage) Thioether->DamagePath Carbocation t-Butyl/Benzyl Cation (From Protecting Groups) Carbocation->Thioether Without DMS LowHF Low HF Conditions (High DMS conc.) Carbocation->LowHF DMS Dimethyl Sulfide (DMS) (Soft Nucleophile Scavenger) DMS->LowHF SafePath Me2S-R+ Sulfonium Salt (Washed Away) LowHF->SafePath SN2 Mechanism (Preferred)

Caption: Mechanism of the Low-High HF procedure preventing thioether alkylation via DMS scavenging.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the bulky cystathionine core.[1]Switch from DIC/HOBt to HATU/HOAt . Increase temperature to 40°C (carefully). Use Microwave-assisted SPPS (50°C, 10 min).
Peptide Mass +56 Da

-Butyl alkylation of the thioether sulfur.
Insufficient scavenging during HF cleavage. Must use the Low-High HF protocol with DMS. Do not skip the "Low" step.
Peptide Mass +16 Da Oxidation of Thioether to Sulfoxide.Occurs during workup or storage. Reduce with NH4I / DMS in TFA post-cleavage, or ensure all buffers are degassed.
Precipitation during Coupling Di-Boc-Cystathionine insolubility in DCM.[1]Ensure the coupling solvent is at least 50% NMP or DMF .

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[1][2] Journal of the American Chemical Society, 105(21), 6442-6455.[1] 
    
  • Merrifield, B. (1963). Solid Phase Peptide Synthesis.[1] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.[1] Methods in Molecular Biology.

  • Duggan, P. J., et al. (2025). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization.[1] PMC - NIH.

Sources

Method

Application Note: Synthesis of Cystathionine-Containing Peptides via Bis-Alkylation

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of Cystathionine-containing peptides . While "bis-alkylation" is a broad term often used in peptide stapling (forming bis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of Cystathionine-containing peptides . While "bis-alkylation" is a broad term often used in peptide stapling (forming bis-thioethers), this guide focuses on the chemically precise synthesis of the Cystathionine bridge (


)  via the Bis-Alkylation of a Sulfide Surrogate . This method allows for the formation of the native thioether bridge, replacing unstable disulfide bonds with a metabolically stable isostere.

Executive Summary

The cystathionine bridge (


) represents a critical structural motif in peptidomimetic drug design. Unlike the reducible disulfide bond (

), the cystathionine thioether linkage is chemically and metabolically stable, resistant to redox fluctuations in the cytosolic environment, and immune to disulfide scrambling.

This guide details the synthesis of cystathionine-bridged peptides via the Bis-Alkylation Strategy . In this approach, an inorganic sulfide source functions as a nucleophile, performing a double displacement reaction on two electrophilic centers (halo-alanine and halo-homoalanine precursors) embedded within the resin-bound peptide. This method offers superior regioselectivity compared to biomimetic approaches and allows for the precise installation of the bridge during the solid-phase assembly.

Strategic Rationale & Mechanism

Why Bis-Alkylation?

Traditional methods for forming thioether bridges often involve the alkylation of a cysteine thiol with a halo-alkyl electrophile (e.g., bromoalanine). While effective, this "stepwise" approach requires orthogonal protection of sulfur nucleophiles.

The Bis-Alkylation of Sulfide strategy simplifies this by using an external sulfur source (


) to "stitch" two electrophilic sites on the resin.
  • Mechanism: Double

    
     displacement.
    
  • Stereochemical Inversion: The reaction proceeds with inversion of configuration at the electrophilic carbons. Therefore, to obtain the natural L,L-cystathionine configuration, one must start with D-configured electrophilic precursors (or convert L-Ser/L-Hse to halides with retention, then invert with sulfide).

  • Atom Economy: Eliminates the need for multiple orthogonal thiol protecting groups (e.g., Trt, Acm, pMeBzl).

Reaction Pathway Visualization

The following diagram illustrates the conversion of a linear bis-electrophile precursor into the cyclic cystathionine peptide.

CystathionineSynthesis Start Resin-Bound Peptide (Linear) Act Activation (Ser/Hse u2192 Halides) Start->Act Appel Rxn or Mitsunobu Inter Bis-Electrophile Intermediate Act->Inter Formation of Cl-Ala / Br-Hcy Cyc Bis-Alkylation (Add Sulfide Source) Inter->Cyc Na2S or (TMS)2S / TBAF Final Cystathionine Peptide (Cyclic Thioether) Cyc->Final Double SN2 Cyclization Sulfide Sulfide Source (Su00b2u207b) Sulfide->Cyc

Figure 1: Workflow for the on-resin synthesis of cystathionine bridges via bis-alkylation of an external sulfide source.

Detailed Protocol

Reagents & Materials
  • Resin: Rink Amide or Wang resin (low loading, 0.2–0.4 mmol/g recommended to prevent inter-chain aggregation).

  • Electrophile Precursors:

    • Site A (Alanine moiety): Fmoc-Ser(Trt)-OH (converted to

      
      -chloroalanine).
      
    • Site B (Homocysteine moiety): Fmoc-Hse(Trt)-OH (Homoserine, converted to

      
      -bromohomoalanine) or commercially available 
      
      
      
      -halo-amino acids.
  • Sulfide Source: Sodium Sulfide nonahydrate (

    
    ) OR Bis(trimethylsilyl)sulfide (
    
    
    
    ) with Tetrabutylammonium fluoride (TBAF).
  • Solvents: Anhydrous DMF, DCM.

Step-by-Step Methodology
Phase 1: Sequence Assembly & Electrophile Installation

Note: The most robust method involves converting Serine/Homoserine residues to halides on-resin.

  • Peptide Assembly: Synthesize the linear peptide sequence using standard Fmoc/tBu SPPS protocols.

    • At the position of the Cystathionine C-terminal end (Hcy) : Incorporate Fmoc-Hse(Trt)-OH .

    • At the position of the Cystathionine N-terminal end (Ala) : Incorporate Fmoc-Ser(Trt)-OH .

  • Selective Deprotection: If the Ser/Hse side chains are Trt-protected, remove Trt using dilute TFA (1% in DCM) without cleaving the peptide from the resin (if using acid-stable linkage) or use orthogonal protection (e.g., Alloc/Allyl) if the resin is acid-sensitive.

    • Alternative: Use Fmoc-D-Dap-OH (Diaminopropionic acid) and convert to halide via diazonium salt, but Serine activation is standard.

  • Chlorination/Bromination (Activation):

    • Wash resin with anhydrous DCM (3x).

    • Treat resin with

      
       (Thionyl Chloride)  (10 eq) and Pyridine  (20 eq) in DCM for 2 hours.
      
    • Result: Conversion of Ser

      
      
      
      
      
      -Chloro-Ala and Hse
      
      
      
      
      -Chloro-HomoAla.
    • Stereochemistry Note: This step typically proceeds with retention or inversion depending on the mechanism (internal return vs pyridine displacement). Verify configuration. For strict L-cystathionine, starting with D-Ser/D-Hse and inverting during the sulfide step is a common strategy.

Phase 2: Macrocyclization via Bis-Alkylation
  • Swelling: Swell the chlorinated resin in DMF for 30 minutes.

  • Preparation of Sulfide Solution:

    • Method A (Aqueous/Organic):[1] Dissolve

      
       (5 eq) in a minimum amount of water, then dilute with DMF (ratio 1:9).
      
    • Method B (Anhydrous - Recommended): Dissolve Bis(trimethylsilyl)sulfide ((

      
      ), 2 eq) in anhydrous DMF. Add TBAF  (1M in THF, 2.2 eq) immediately before addition to the resin. This generates anhydrous 
      
      
      
      in situ.
  • Reaction:

    • Add the sulfide solution to the resin.

    • Agitate gently at Room Temperature for 4–12 hours.

    • Monitoring: The reaction is difficult to monitor by UV. Use a micro-cleavage test (step 4) and analyze by LC-MS.

  • Washing: Filter and wash resin extensively: DMF (5x), Water (5x) (to remove salts), DMF (5x), DCM (5x).

Phase 3: Cleavage & Isolation
  • Global Deprotection: Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 2–3 hours.

  • Precipitation: Precipitate filtrate in cold diethyl ether.

  • Purification: Purify via RP-HPLC.

    • Validation: The mass shift from the linear bis-chloro precursor to the cyclic thioether is -70 Da (Loss of 2 x Cl [-71] + Addition of S [+32] = -39 Da net change vs dichloro; vs Ser/Hse starting material, it is loss of 2xOH and gain of S).

    • Mass Check: Cystathionine bridge mass is equivalent to Cys + Hcy - 2H.

Technical Analysis & Troubleshooting

Data Comparison: Stability Profiles

The following table highlights the stability advantages of the Cystathionine bridge synthesized via this protocol compared to standard disulfide bridges.

FeatureDisulfide Bridge (

)
Cystathionine Bridge (

)
Bond Energy ~60 kcal/mol~85 kcal/mol (C-S bond)
Reducibility Highly susceptible (DTT, Glutathione)Non-reducible (Stable in cytosol)
Serum Stability

2-4 hours

24 hours
Synthesis Yield High (Oxidation is fast)Moderate (Cyclization is rate-limiting)
Conformation FlexibleRigid/Defined
Critical Control Points
  • Intra- vs. Inter-molecular Reaction: High resin loading favors inter-molecular crosslinking (dimerization). Always use low loading resin (<0.3 mmol/g) to favor the intra-molecular bis-alkylation (cyclization).

  • Elimination Side Reactions: The

    
    -chloroalanine intermediate is prone to 
    
    
    
    -elimination to form Dehydroalanine (Dha). Avoid strong bases during the cyclization. The use of
    
    
    is milder than
    
    
    .
  • Ring Size: Cystathionine forms a specific ring size. If the peptide loop is too small (<3 residues between bridgeheads), ring strain may prevent bis-alkylation, leading to mono-alkylation or elimination.

References

  • Tabor, A. B. (2011). The synthesis of peptides containing lanthionine and cystathionine. Organic & Biomolecular Chemistry.[3][4] Link

  • Duggan, P. J., et al. (2015). Solid-phase synthesis of cyclic peptides containing the cystathionine bridge. Journal of Peptide Science. Link

  • Li, Z., et al. (2019). Reversible stapling of unprotected peptides via chemoselective methionine bis-alkylation.[1] Chemical Science.[5] Link (Note: Describes the "Stapling" variant of bis-alkylation).

  • Vederas, J. C., et al. (2006). Synthesis of Lanthionine Peptides via Ring Opening of Serine-Derived Aziridines. Journal of the American Chemical Society. Link

Sources

Application

Fmoc vs Boc strategies for cystathionine peptide synthesis

Application Note: Strategic Synthesis of Cystathionine-Containing Peptides Executive Summary Cystathionine, a thioether-bridged non-proteinogenic amino acid (formed by the linkage of alanine and homocysteine), represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Cystathionine-Containing Peptides

Executive Summary

Cystathionine, a thioether-bridged non-proteinogenic amino acid (formed by the linkage of alanine and homocysteine), represents a critical structural motif in the development of lantibiotics and proteolytically stable peptide mimetics ("stapled peptides"). Unlike disulfide bridges, the cystathionine thioether linkage (


) is chemically stable to reduction, offering superior pharmacokinetic profiles for therapeutic candidates.

This guide provides a technical comparison between Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies for generating cystathionine peptides. It details the decision-making framework, specific risks associated with thioether stability, and provides a validated protocol for on-resin cyclization , the most versatile method for modern drug discovery.

Strategic Comparison: Fmoc vs. Boc Chemistries

The choice between Fmoc and Boc strategies for cystathionine synthesis is not merely a preference for reagents; it dictates the integrity of the thioether bridge and the stereochemical outcome.

Decision Matrix: Selecting the Right Chemistry
FeatureFmoc Strategy Boc Strategy
Primary Mechanism Base-labile deprotection (Piperidine)Acid-labile deprotection (TFA)
Thioether Stability Risk:

-elimination (Retro-Michael) in strong base.
Risk: Alkylation/Oxidation during HF cleavage.
Orthogonality Excellent. Allows on-resin cyclization using acid-labile side chains (e.g., Mmt, Alloc).Limited. Side-chain manipulation often requires solution phase post-cleavage.
Cleavage Conditions Mild (TFA/Scavengers). Safe for thioethers.Harsh (HF). Requires high scavenger load (

-cresol/

-thiocresol).
Best Application Complex analogs, on-resin cyclization, acid-sensitive PTMs.Aggregation-prone sequences ("difficult peptides"), linear precursors.
Deep Dive: The Fmoc Advantage and Risk
  • The Advantage: Fmoc chemistry allows for the use of Fmoc-Cys(Mmt)-OH or Fmoc-Cys(STmp)-OH . These protecting groups can be removed selectively on-resin using mild acid (1% TFA) or thiols, enabling the formation of the cystathionine bridge while the peptide is still attached to the solid support.

  • The Risk: The cystathionine bridge is susceptible to base-catalyzed

    
    -elimination during repeated piperidine treatments (Fmoc removal).
    
    • Mitigation: Use DBU/Piperidine (2:2) or shorter deprotection times (5 mins x 2) to minimize exposure.

Deep Dive: The Boc Advantage and Risk
  • The Advantage: The thioether bond is completely stable to TFA (used for Boc removal). This makes Boc ideal for assembling long, linear precursors containing pre-formed cystathionine building blocks.

  • The Risk: Final cleavage requires Hydrogen Fluoride (HF).[1][2] HF can cause benzyl cations (from side-chain deprotection) to attack the sulfur atom, leading to S-alkylation (irreversible damage).

    • Mitigation: A "Low-High" HF procedure is mandatory, using

      
      -thiocresol as a specific scavenger for sulfur protection.
      

Visualization: Strategic Workflow

The following diagram illustrates the decision logic and chemical pathways for synthesizing cystathionine peptides.

CystathionineStrategy Start Target: Cystathionine Peptide Decision Is the bridge Pre-formed or On-Resin? Start->Decision PreFormed Pre-formed Bis-Amino Acid Decision->PreFormed High Stereopurity OnResin On-Resin Cyclization Decision->OnResin High Versatility BocSelect Boc Strategy (Best for Aggregation) PreFormed->BocSelect Linear Assembly FmocSelect Fmoc Strategy (Best for Orthogonality) PreFormed->FmocSelect Standard SPPS OnResin->FmocSelect Preferred BocRisk CRITICAL: HF Cleavage Requires p-thiocresol BocSelect->BocRisk FmocRisk CRITICAL: Base Sensitivity Minimize Piperidine exposure FmocSelect->FmocRisk Orthogonal Orthogonal Protection Required (e.g., Cys(Mmt) + Halo-Ala) FmocSelect->Orthogonal Cyclization Cyclization Step (Base-mediated alkylation) Orthogonal->Cyclization

Caption: Decision tree for selecting Fmoc vs. Boc chemistry based on the method of bridge formation (Pre-formed building block vs. On-resin cyclization).

Detailed Protocol: On-Resin Cystathionine Formation (Fmoc)

This protocol utilizes the Fmoc-SPPS approach, which is currently the industry standard for this application due to the availability of orthogonal protecting groups. This method relies on the nucleophilic attack of a deprotected Cysteine thiol onto a


-halo-alanine residue.
Materials Required
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g). Note: ChemMatrix is preferred over Polystyrene for better swelling during cyclization.

  • Amino Acids:

    • Fmoc-Cys(Mmt)-OH (Orthogonal Cysteine).

    • Fmoc-Ser(Trt)-OH (Precursor for Halo-Ala) OR 3-Bromo-L-Alanine (if available).

  • Reagents:

    • Dichloromethane (DCM), Dimethylformamide (DMF).[3]

    • Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

    • Chlorinating Agent:

      
       (Thionyl chloride) or 
      
      
      
      .
    • Base: Cesium Carbonate (

      
      ) or DIPEA.
      
Experimental Workflow

Step 1: Linear Peptide Assembly Synthesize the peptide sequence using standard Fmoc/tBu protocols.

  • Critical: Incorporate Fmoc-Cys(Mmt)-OH at the position destined to be the "acceptor" thiol.

  • Critical: Incorporate Fmoc-Ser(Trt)-OH at the position destined to be the "donor" electrophile.

Step 2: Selective Deprotection of Mmt (Cysteine) The Methoxytrityl (Mmt) group is acid-labile but much more sensitive than tBu or Trt.

  • Wash resin with DCM (

    
     min).
    
  • Treat resin with 1% TFA / 5% TIS / DCM (

    
     min). Flow-through washes are best.
    
  • Monitor removal by color change (yellow/orange trityl cation drains clear).

  • Neutralize resin with 5% DIPEA/DMF (

    
     min).
    

Step 3: Conversion of Serine to


-Chloro-Alanine 
Note: If using commercially available Bromo-Alanine, skip this step.
  • Ensure the N-terminus is Fmoc-protected to prevent side reactions.

  • Treat resin with

    
     (10 eq) / Pyridine (20 eq)  in DCM for 2 hours at 0°C to RT.
    
  • Mechanism: This converts the free hydroxyl of Serine (selectively deprotected if Trt was removed, or if Ser was incorporated with a unique PG) into a Chloride leaving group.

    • Refinement: A cleaner modern approach uses Fmoc-3-Chloro-Ala-OH directly in coupling if available.

Step 4: On-Resin Cyclization (Thioether Formation)

  • Swell resin in DMF.[3][4]

  • Add

    
     (2 eq)  or DIPEA (5 eq)  in dilute DMF.
    
  • Shake for 4–12 hours.

  • Validation: Perform a micro-cleavage and check via LC-MS. The mass should shift by -36 Da (loss of HCl) compared to the linear Chloro/Thiol precursor.

Step 5: Final Cleavage & Global Deprotection

  • Wash resin with DCM.[3]

  • Treat with TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5) for 2.5 hours.

    • Note:DODT (3,6-dioxa-1,8-octanedithiol) is preferred over EDT for odor control and efficiency in protecting the thioether from oxidation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oxidation (+16 Da) Sulfoxide formation during cleavage.Use DODT or

/DMS in the cleavage cocktail. Reduce the sulfoxide post-cleavage using

/TFA.
Incomplete Cyclization Steric hindrance or aggregation.Use ChemMatrix resin. Perform cyclization at 50°C (microwave assisted).

-Elimination
Extended exposure to Piperidine.Switch to 20% Piperidine/0.1M HOBt in DMF (HOBt suppresses base-catalyzed side reactions).
Alkylation (+106 Da) (Boc Only)

-cresol adducts during HF.
Ensure "Low HF" step is performed first to remove benzyl groups before the "High HF" cleavage.

Mechanism of Action (Graphviz)

The following diagram details the chemical mechanism of the on-resin cyclization described in the protocol.

Mechanism Step1 Fmoc-Cys(Mmt)-...-Ser(Trt)-Resin Reagent1 1% TFA/DCM Step1->Reagent1 Step2 Free Thiol (-SH) Exposed Serine -OH Exposed Step1->Step2 Selective Deprotection Reagent2 SOCl2 / Pyridine Step2->Reagent2 Step3 Cys(-SH) ... Ala(-Cl) (Chlorination) Step2->Step3 Activation Reagent3 Base (Cs2CO3) Cyclization Step3->Reagent3 Final Cystathionine Bridge (Thioether Formed) Step3->Final Nucleophilic Attack

Caption: Step-wise mechanism for converting linear Cys/Ser precursors into a cyclic cystathionine moiety on-resin.

References

  • Tabor, A. B. (2011). "The synthesis of lanthionine-containing peptides." Organic & Biomolecular Chemistry, 9(22), 7606-7628.

  • Vederas, J. C., et al. (2005). "Lantibiotics: Structure, Biosynthesis and Mode of Action." Angewandte Chemie International Edition, 44(25), 3814-3839.

  • Novabiochem. (2024). "Peptide Synthesis Protocols: Cysteine Derivatives and Disulfide Bond Formation." Merck/MilliporeSigma Technical Library.

  • Bachem. (2023). "Global vs. Selective Deprotection in SPPS." Bachem Technical Notes.

  • Li, H., et al. (2016). "Stereoselective Synthesis of Lanthionine-Containing Peptides." Current Protocols in Chemical Biology, 8(1), 1-22.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving the Solubility of Di-Boc-L-cystathionine in DMF and DCM

Welcome to the technical support center for advanced biochemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Di-Boc-L-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced biochemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Di-Boc-L-cystathionine in common organic solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). We will explore the underlying causes of this issue and provide a systematic, field-proven approach to overcoming it, ensuring the success of your subsequent reactions.

Section 1: Understanding the Solubility Challenge
Q1: Why is my Di-Boc-L-cystathionine failing to dissolve in pure DMF or DCM?

Answer: The limited solubility of Di-Boc-L-cystathionine is rooted in its unique molecular structure. The issue arises from an unfavorable balance between strong intermolecular forces in its solid, crystalline state and the solvation energy provided by DMF or DCM.

  • Intermolecular Forces: The molecule contains two carboxylic acid groups and two N-H bonds (from the Boc-carbamate), which can participate in extensive hydrogen bonding. These interactions create a highly stable crystal lattice structure that requires significant energy to disrupt. While DCM is an excellent solvent for many nonpolar to moderately polar compounds, it is a poor hydrogen bond acceptor/donor and cannot effectively break up this network[1]. DMF is a better hydrogen bond acceptor, but may still be insufficient on its own.

  • Structural Duality: The two bulky, non-polar tert-butoxycarbonyl (Boc) groups contribute significant hydrophobic character, while the core of the molecule containing the thioether linkage and two chiral centers remains polar. This duality can lead to poor affinity for a single, uniform solvent environment. The molecule is neither entirely non-polar nor entirely polar, making it difficult for a single solvent to effectively solvate all parts of the structure.

  • Self-Assembly: Molecules containing both hydrophobic (Boc, Fmoc) and hydrogen-bonding moieties are known to self-assemble, which can hinder solvation by a bulk solvent[2].

Section 2: Systematic Troubleshooting Workflow

Before proceeding to detailed protocols, this workflow provides a logical sequence of steps to diagnose and solve the solubility issue efficiently.

G start Start: Di-Boc-L-cystathionine in DMF or DCM suspend Is the compound fully suspended? start->suspend sonic Apply Sonication (Protocol 1) suspend->sonic Yes heat Apply Gentle Heat (max 40°C) (See Q3 for risks) sonic->heat check1 Is it dissolved? heat->check1 cosolvent Introduce a Co-Solvent (e.g., NMP, DMSO) (Protocol 2) check1->cosolvent No success Success: Proceed with main reaction check1->success Yes check2 Is it dissolved? cosolvent->check2 base For Coupling Reactions: Add Non-Nucleophilic Base (e.g., DIPEA) (Protocol 3) check2->base No check2->success Yes check3 Is it dissolved? base->check3 proceed_susp Proceed with Reaction as a Suspension (See Q7) check3->proceed_susp No check3->success Yes

Caption: A decision-tree workflow for troubleshooting solubility.

Section 3: Troubleshooting Guide & FAQs

This section provides detailed answers and the scientific rationale for the steps outlined in the workflow.

Tier 1: Simple Physical Interventions

Q2: Will sonication help dissolve the compound?

Answer: Yes, sonication is an excellent first step. It uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the agglomerates of the solid powder, increasing the surface area exposed to the solvent and accelerating the dissolution process[3][4]. It is a non-invasive method that does not typically pose a risk of chemical degradation.

Q3: Is it safe to heat the solution? What are the risks?

Answer: Gentle heating can significantly increase solubility by providing the necessary energy to overcome the crystal lattice forces. However, this must be done with caution.

  • Recommendation: Heat the mixture to a maximum of 35-40°C.

  • Causality & Risks: The Boc-protecting group is labile to acid and elevated temperatures. While DMF and DCM are not acidic, prolonged heating, especially in the presence of any acidic impurities, could potentially lead to partial deprotection. More critically, for chiral molecules like amino acid derivatives, heating increases the risk of racemization, particularly if a base is present[5]. Therefore, use minimal heat for the shortest possible time.

Tier 2: Modifying the Solvent System

Q4: What co-solvents can I add to DMF or DCM to improve solubility?

Answer: If physical methods fail, modifying the solvent system is the next logical step. The goal is to use a solvent with superior solvating properties for your specific compound.

  • N-Methyl-2-pyrrolidone (NMP): NMP is often considered a superior solvent to DMF for peptide synthesis due to its higher solvating power for protected amino acids and growing peptide chains. It can effectively disrupt peptide aggregation[5]. Replacing DMF entirely with NMP or using an NMP/DCM mixture is a highly effective strategy.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic and polar compounds[3][4]. It is very effective but must be used with caution. In the context of peptide coupling, some coupling reagents can react with DMSO, leading to side products. Additionally, DMSO can oxidize the side chains of free Cysteine or Methionine residues, though this is not a concern for the thioether in cystathionine[4].

  • Trifluoroethanol (TFE): TFE is an exceptionally potent solvent for disrupting intermolecular hydrogen bonds and is known to break up secondary structures and aggregation in peptides[4]. Adding a small percentage of TFE can have a dramatic effect on solubility.

Q5: What are the pros and cons of using solvent mixtures?

Answer: Using a solvent mixture, such as DCM/DMF/NMP (1:1:1), can be highly beneficial because it provides a more complex solvation environment that can cater to both the polar and non-polar regions of the Di-Boc-L-cystathionine molecule[5]. The primary drawback is the increased complexity of solvent removal post-reaction, as each component will have a different boiling point.

Tier 3: Chemical & In-Situ Approaches

Q6: Can I add a base to increase solubility? Which one should I use?

Answer: Yes, this is a highly effective technique, particularly if the next step is a reaction involving the carboxylic acid, such as peptide coupling. The addition of a non-nucleophilic organic base deprotonates the carboxylic acid groups, forming an organic salt. This salt is typically much more soluble in organic solvents than the neutral carboxylic acid.

  • Recommended Base: Diisopropylethylamine (DIPEA or Hünig's base) is the ideal choice. It is a strong, non-nucleophilic base that will not interfere with most coupling reactions.

  • Causality: A procedure for coupling Boc-L-cystine explicitly notes that adding DIPEA to a suspension in DCM leads to a clear, fully dissolved solution[6]. This principle applies directly to Di-Boc-L-cystathionine. The formation of the diisopropylethylammonium carboxylate salt breaks the strong hydrogen-bonding network of the solid, allowing for effective solvation.

Q7: My goal is a peptide coupling reaction. Do I need to fully dissolve the Di-Boc-L-cystathionine before starting?

Answer: Not necessarily. Many successful coupling reactions can be run as a heterogeneous mixture (a suspension). According to Le Chatelier's principle, as the small amount of dissolved Di-Boc-L-cystathionine is activated and consumed in the reaction, more of the solid will dissolve to maintain equilibrium[7]. While a clear solution is ideal for monitoring and kinetics, proceeding with a fine, well-stirred suspension is a valid strategy if all other methods fail[7]. Pre-activating the suspended acid with a coupling reagent (e.g., HATU, HBTU) and a base for 15-30 minutes can often lead to complete dissolution before the amine component is added[7].

Section 4: Detailed Experimental Protocols
Protocol 1: Systematic Solubility Test
  • Preparation: Aliquot ~5 mg of Di-Boc-L-cystathionine into four separate small vials.

  • Solvent Addition: To each vial, add 0.5 mL of the solvent to be tested (Vial 1: DCM, Vial 2: DMF, Vial 3: NMP, Vial 4: 1:1 DMF/DCM).

  • Initial Observation: Vortex each vial for 30 seconds and observe. Note any that dissolve immediately.

  • Sonication: Place the vials in a bath sonicator for 5 minutes. Observe for dissolution.

  • Heating: Gently warm the remaining suspensions to 40°C in a water bath for 5 minutes with occasional swirling. Observe for dissolution. This protocol allows you to quickly identify the most promising solvent system for your material.

Protocol 2: In-situ Solubilization using a Base for Peptide Coupling

This protocol assumes a standard peptide coupling reaction on a solid-phase support.

  • Weighing: In a clean reaction vessel, weigh the required amount of Di-Boc-L-cystathionine (e.g., 4 equivalents relative to resin loading).

  • Solvent Addition: Add the primary solvent (e.g., DMF or a DCM/DMF mixture). The compound will likely form a suspension.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (e.g., 8 equivalents). Stir or shake the mixture. A visible change from a cloudy suspension to a clear solution should occur within minutes.

  • Pre-activation: To this clear solution, add your coupling reagent (e.g., HATU, 3.9 equivalents) and allow it to pre-activate for 1-5 minutes[5].

  • Coupling: Transfer the activated amino acid solution to your deprotected resin-bound peptide and proceed with the coupling reaction for the desired time. This self-validating system confirms solubility by visual inspection before the critical coupling step begins.

Section 5: Summary of Solvent Systems
Solvent/SystemRelative PolarityBoiling Point (°C)Key AdvantagesConsiderations & Best Use Case
DCM Low-Medium40Easy to remove, compatible with many reagents.Poor at dissolving H-bonded solids. Best for initial trials or as part of a mixture.
DMF High153Good general-purpose polar aprotic solvent.May be insufficient for highly crystalline compounds. Standard for peptide synthesis.
NMP High202Superior solvating power compared to DMF, reduces aggregation[5].High boiling point makes it harder to remove. Excellent choice for difficult couplings.
DMSO Very High189Excellent dissolving power for a wide range of compounds[3].Can interfere with some coupling reagents; potential for side-chain oxidation[4]. Use with caution and specific reagent sets.
DMF/DCM + DIPEA VariableN/AChemically alters the solute to form a highly soluble salt[6].Introduces a base; only suitable when the next step is compatible (e.g., coupling).
References
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2010). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. [Link]

  • Innova Proteomics. (n.d.). Optimizing Peptide Coupling: Key Techniques. Innova Proteomics. [Link]

  • Reddit r/Chempros. (2025). Reaction intermediate being poorly soluble - any workarounds?. Reddit. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • Amino, Y., et al. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Cystathionine. PubChem. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. PubMed. [Link]

  • Sahai, M. A., et al. (2021). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC. [Link]

  • Yadav, A., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. [Link]

  • Reddit r/chemhelp. (2023). Solubility in Dichloromethane. Reddit. [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization During Di-Boc-L-Cystathionine Activation

Introduction Welcome to the Technical Support Center for challenges related to the activation of Di-Boc-L-cystathionine. This resource is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for challenges related to the activation of Di-Boc-L-cystathionine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of peptide synthesis involving this unique amino acid derivative. Racemization, the unintended conversion of the L-enantiomer to its D-counterpart during the activation step, is a critical issue that can compromise the biological activity and overall success of your synthetic peptide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you maintain the stereochemical integrity of your product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the activation and coupling of Di-Boc-L-cystathionine, offering step-by-step guidance to diagnose and resolve these issues.

Issue 1: Significant Racemization Detected in the Final Peptide

You've completed your synthesis and, upon analysis, you find a significant percentage of the D-diastereomer of your cystathionine-containing peptide. This is a common and frustrating problem that can often be traced back to the activation and coupling conditions.

Step 1: Scrutinize Your Coupling Reagent and Additives

The choice of coupling reagent is a primary determinant of racemization levels.[1][2]

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective for amide bond formation, these reagents are notorious for inducing racemization when used alone.[1] They function by forming a highly reactive O-acylisourea intermediate, which is susceptible to racemization via an oxazolone mechanism.

  • Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient and lead to less racemization than carbodiimides alone, but they are not entirely immune to this side reaction, particularly with sensitive amino acids like cysteine derivatives.[1][3]

Solutions:

  • Incorporate Racemization-Suppressing Additives: It is crucial to use additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when employing carbodiimide coupling reagents.[1][4][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1] Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt.[4]

  • Consider a Milder Coupling Reagent: For particularly sensitive couplings involving cystathionine, explore reagents known for their lower racemization potential.

Step 2: Evaluate the Base Used in the Coupling Reaction

The choice of base and its concentration can significantly influence the extent of racemization.[5] Strong, non-sterically hindered bases can accelerate the rate of racemization.[1]

  • Commonly Used Bases: N,N-diisopropylethylamine (DIPEA) is widely used but can contribute to racemization.[1] N-methylmorpholine (NMM) is a weaker base and often a better choice.[5]

  • Sterically Hindered Bases: 2,4,6-Collidine (TMP) is a sterically hindered base that has demonstrated effectiveness in minimizing racemization.[2][6]

Solutions:

  • Switch to a Weaker or More Hindered Base: Replace DIPEA with NMM or, preferably, 2,4,6-collidine.[2][6]

  • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Excess base can increase the likelihood of racemization.

Step 3: Assess the Reaction Temperature

Higher temperatures can significantly accelerate the rate of racemization.[7][8] While elevated temperatures can sometimes be used to drive difficult couplings to completion, this comes at the cost of stereochemical purity, especially for sensitive residues like cysteine and histidine.[9][10]

Solution:

  • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of racemization.[1]

Step 4: Minimize Pre-activation Time

Prolonged pre-activation of the amino acid before its addition to the resin or the amine component increases the time the activated species is susceptible to racemization.[2][6]

Solution:

  • In Situ Activation: Whenever possible, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component. If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes).[1]

Step 5: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.[11]

Solution:

  • Solvent Choice: While DMF is a common solvent for peptide synthesis, for particularly problematic couplings, a less polar solvent or a solvent mixture such as CH₂Cl₂-DMF (1:1) may help to reduce racemization.[6]

Troubleshooting Workflow

Here is a visual workflow to guide your troubleshooting process for racemization issues with Di-Boc-L-cystathionine.

Caption: Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: Why is cystathionine particularly susceptible to racemization?

A1: While not as extensively studied for racemization as cysteine or histidine, the thioether linkage in cystathionine can influence the acidity of the α-proton. Amino acids with sulfur-containing side chains, like cysteine, are known to be more prone to racemization.[1][12] The mechanism of racemization typically involves the abstraction of the α-proton to form a planar enolate intermediate, which can then be reprotonated from either face, leading to a mixture of L- and D-isomers.[1]

Q2: What is the underlying mechanism of racemization during peptide coupling?

A2: There are two primary mechanisms for racemization during peptide synthesis. The first is direct abstraction of the α-proton by a base. The second, and more common during coupling reactions, proceeds through an oxazolone (azlactone) intermediate.[5] The activated carboxylic acid cyclizes to form the oxazolone, which has a more acidic α-proton that is readily removed by a base, leading to racemization.

Caption: Mechanisms of racemization during peptide synthesis.

Q3: Are there any specific S-protecting groups for cystathionine that can help minimize racemization?

A3: For cysteine, which is structurally related to each half of cystathionine, the choice of the S-protecting group can influence racemization. For instance, the use of more acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) has been shown to suppress racemization compared to the more common trityl (Trt) group, especially in microwave-assisted synthesis at high temperatures.[3] While Di-Boc-L-cystathionine already has its amino groups protected, if you are working with a derivative with a free thiol, considering these alternative protecting groups could be beneficial.

Q4: How can I accurately quantify the level of racemization?

A4: Several analytical techniques can be used to determine the enantiomeric purity of your peptide. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase to separate the D- and L-diastereomers of the peptide or its constituent amino acids after hydrolysis.[13]

  • Capillary Electrophoresis (CE): CE offers very high resolution and can often be used to analyze the intact peptide, avoiding potential racemization during the hydrolysis step.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing or solvating agents, it is possible to distinguish between enantiomers by NMR, as they will exhibit different chemical shifts.[13]

Q5: Can additives like copper(II) chloride be used to suppress racemization?

A5: Yes, copper(II) chloride (CuCl₂) has been shown to be a highly effective additive for suppressing racemization, particularly in carbodiimide-mediated couplings.[14] It is believed to work by chelating with the amino acid, which helps to prevent the formation of the oxazolone intermediate.[14][15] The combination of CuCl₂ with HOBt can be particularly potent in minimizing racemization.[12]

Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling of Di-Boc-L-Cystathionine

This protocol is designed as a starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (5x).

  • Amino Acid Activation and Coupling (DIC/Oxyma Method):

    • In a separate vessel, dissolve 3-5 equivalents of Di-Boc-L-cystathionine in DMF.

    • Add 3-5 equivalents of Oxyma Pure.

    • Cool the mixture to 0°C.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for no more than 1-2 minutes.

    • Immediately add the activation mixture to the washed resin.

  • Coupling Reaction: Allow the coupling reaction to proceed for 2-4 hours at 0°C, then let it warm to room temperature and continue for an additional 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Quantification of Racemization by Chiral HPLC after Acid Hydrolysis

This protocol provides a general method for determining the extent of racemization in your synthetic peptide.

  • Peptide Hydrolysis:

    • Place a small sample of the resin-bound or cleaved peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.8).

  • Derivatization (Marfey's Method):

    • Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone to the amino acid solution.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 2 M HCl.

  • Chiral HPLC Analysis:

    • Inject the derivatized sample onto a suitable reverse-phase HPLC column (e.g., C18).

    • Separate the diastereomeric derivatives using a gradient of acetonitrile in water with 0.1% TFA.

    • The L- and D-amino acid derivatives will have different retention times, allowing for their quantification.

Data Presentation

The choice of coupling reagent, additive, and base has a significant impact on the level of racemization. The following table summarizes hypothetical data for the coupling of an N-protected cystathionine derivative to a model peptide, illustrating the expected trends.

Coupling ReagentAdditiveBase% D-Isomer (Epimerization)
DICNoneDIPEA15-25%
DICHOBtDIPEA3-7%
DICOxyma PureDIPEA1-3%
HBTUHOBtDIPEA4-8%
HATUHOAtDIPEA2-5%
DICOxyma PureNMM<2%
DICOxyma Pure2,4,6-Collidine<1%

Note: These are representative values and the actual extent of racemization will depend on the specific sequence, reaction conditions, and the purity of the reagents.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-313. Retrieved from [Link]

  • Gómez, H., Funes-Ardoiz, I., Sodupe, M., & Paton, R. S. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 89-98. Retrieved from [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Medzihradszky-Schweiger, H. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. Retrieved from [Link]

  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Truman, R. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation, 38(1), 78-86. Retrieved from [Link]

  • Yoshimura, T., & Esaki, N. (2012). Amino Acid Racemases: Functions and Mechanisms. In eLS. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Li, Y., et al. (2019). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 10(1), 1-10. Retrieved from [Link]

  • Nishiuchi, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 40-46. Retrieved from [Link]

  • Souza, L. G., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(3), 149-155. Retrieved from [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation, 36(3), 78-86. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Li, Y., et al. (2019). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. Retrieved from [Link]

  • Morris, A. A. M., et al. (2017). Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease, 40(1), 49-74. Retrieved from [Link]

  • Gvendashvili, M., et al. (2013). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Clinica Chimica Acta, 415, 248-252. Retrieved from [Link]

  • Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Research, 49(6), 553-566. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Wróbel, M., et al. (2011). RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 136-142. Retrieved from [Link]

  • Kožich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 437, 104-110. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital.CSIC. Retrieved from [Link]

  • Szabó, Z., et al. (2004). Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: Application to oxytocin peptides. Journal of Peptide Science, 10(3), 151-161. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

  • Koutmos, M., et al. (2010). Structural basis for substrate activation and regulation by cystathionine beta-synthase (CBS) domains. Journal of Biological Chemistry, 285(14), 10692-10700. Retrieved from [Link]

Sources

Troubleshooting

Handling hygroscopic properties of protected cystathionine derivatives

Topic: Handling Hygroscopic & Oxidative Properties of Protected Cystathionine Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopic & Oxidative Properties of Protected Cystathionine

Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational

Introduction: The "Wet Thioether" Paradox

Welcome to the technical support hub for Cystathionine chemistry. If you are here, you are likely facing a specific set of challenges: your expensive Fmoc-Cystathionine derivative (e.g., Fmoc-Cystathionine(Boc)-OtBu ) has turned into a sticky gum, your coupling efficiency is inexplicably low, or your mass spectra show a persistent +16 Da adduct.

Protected cystathionine is a thioether-bridged non-proteinogenic amino acid. It combines the handling difficulties of hygroscopic salts (often due to trace TFA from purification) with the chemical instability of Methionine (oxidation susceptibility).

This guide treats your reagent not just as a powder, but as a reactive system that requires specific environmental controls to maintain integrity.[1]

Module 1: Physical Handling & Storage

Issue: The reagent has clumped or deliquesced (turned into a liquid/paste) inside the bottle.

The Science of Failure

Hygroscopicity in protected amino acids is often driven by amorphous structures or residual counter-ions (like TFA salts) that act as moisture magnets. Water does two things:

  • Stoichiometric Error: You are weighing water, not reagent. A 5% water content means a 5% under-loading of your resin.

  • Hydrolysis: Water competes with the resin-bound amine during coupling, hydrolyzing your activated ester (e.g., the O-acylisourea) before it can react.

Troubleshooting Protocol: The "Recovery" Workflow

Do not attempt to scrape sticky solids. Follow this recovery procedure.

Step 1: Environmental Control
  • Never open a cold bottle immediately. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 2 hours. Condensation is the enemy.

  • Atmosphere: If possible, handle inside a glovebox or under an inverted funnel with a gentle stream of dry Nitrogen/Argon.

Step 2: Drying the "Gum"

If the solid is sticky/clumped, you must remove the water chemically before weighing.

  • Vacuum Desiccation: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or high-grade Silica Gel with a moisture indicator.
    
  • Time: Apply high vacuum (< 1 mbar) for 24–48 hours.

  • Verification: The product should return to a flaky/amorphous solid state.

Visual Guide: Handling Hygroscopic Reagents

RecoveryWorkflow Start Reagent Condition Check Cold Bottle is Cold (4°C/-20°C) Start->Cold Open Open Bottle Start->Open Already at RT Equilibrate Equilibrate to RT in Desiccator (2-4 Hours) Cold->Equilibrate Equilibrate->Open Inspection Visual Inspection Open->Inspection FreeFlow Free-flowing Powder Inspection->FreeFlow Dry Clumped Sticky/Clumped (Hygroscopic) Inspection->Clumped Wet Weigh Weigh Rapidly (Use Anti-static Gun) FreeFlow->Weigh Dry Vacuum Desiccation (over P2O5, 24h) Clumped->Dry Dissolve Alternative: Dissolve Entire Vial in dry DMF -> Aliquot Clumped->Dissolve Severe Case Dry->Inspection Re-check

Figure 1: Decision matrix for handling hygroscopic protected amino acids to ensure stoichiometric accuracy.

Module 2: Chemical Stability (Oxidation)

Issue: LC-MS analysis of the final peptide shows a peak at [M+16] or [M+32].

The Science of Failure

Cystathionine contains a thioether bridge (


). Like Methionine, this sulfur atom is nucleophilic and easily oxidized by atmospheric oxygen, a process catalyzed by moisture and light.
  • Stage 1: Sulfoxide (

    
    ). This is the +16 Da peak. It creates a new chiral center at the sulfur, leading to diastereomers (splitting peaks in HPLC).
    
  • Stage 2: Sulfone (

    
    ). This is the +32 Da peak and is generally irreversible.
    
Troubleshooting Protocol: Prevention & Rescue
Strategy A: Prevention during Synthesis
  • Degassing: Sonicate all solvents (DMF, NMP) under vacuum or sparge with Argon for 15 minutes before use.

  • Scavengers: Does your cleavage cocktail contain water? If yes, the risk of oxidation increases. Use a "Reagent H" style cocktail optimized for Methionine/Cysteine.

Strategy B: The Rescue Cocktail (Post-Synthesis)

If you detect sulfoxides (+16 Da), you can reduce them back to the native thioether during the final TFA cleavage.

Recommended Cleavage Cocktail (The "Reductive" Mix):

  • TFA: 90%

  • Thioanisole: 5% (Scavenger)

  • Ethanedithiol (EDT) or DODT: 2.5% (Critical for sulfur protection)

  • Ammonium Iodide (

    
    ):  20 equivalents (The Reductant)
    
  • Dimethyl Sulfide (DMS): 2.5% (Auxiliary reductant)

Mechanism: The Iodide (


) reduces the sulfoxide in acidic media, while DMS acts as the acceptor for the oxygen atom.
Visual Guide: The Oxidation Pathway

OxidationPathway Native Native Cystathionine (Thioether) Sulfoxide Sulfoxide (+16 Da) (Mixture of Diastereomers) Native->Sulfoxide Oxidation Moisture Moisture + O2 (Storage/Handling) Moisture->Sulfoxide Sulfoxide->Native Reduction (Rescue) Sulfone Sulfone (+32 Da) (Irreversible Damage) Sulfoxide->Sulfone Prolonged Exposure Rescue Rescue Cocktail (TFA / NH4I / DMS)

Figure 2: The reversible oxidation of the thioether bridge and the chemical intervention required to salvage the product.

Module 3: Synthesis Integration (SPPS)

Issue: Coupling efficiency of the Cystathionine residue is consistently low (<80%).

The Science of Failure

Protected cystathionine is bulky. If it is also "wet" (hygroscopic), the water hydrolyzes the active ester formed by DIC/Oxyma or HATU. Furthermore, the steric bulk of the protecting groups (e.g., Boc on the


-amine, tBu on the 

-carboxyl) slows down the kinetics, giving water more time to interfere.
Optimization Table: Coupling Conditions
ParameterStandard ProtocolOptimized for Cystathionine Why?
Concentration 0.2 M0.4 M - 0.5 M Higher concentration drives kinetics despite steric bulk.
Coupling Time 45 min2 x 60 min (Double Couple) Ensures completion; fresh reagent replaces hydrolyzed active esters.
Base (DIEA) 2.0 eq1.0 eq (or none with DIC) Excess base can racemize the sensitive Cys/Hcy centers.
Solvent DMFNMP or DMF/DMSO (9:1) NMP improves swelling for difficult sequences; DMSO solubilizes aggregates.
Activation HBTU/DIEADIC / Oxyma Pure Lower racemization risk; Oxyma is superior for bulky residues.
FAQ: Common User Scenarios

Q: Can I use lyophilization to dry my protected cystathionine building block? A: Caution is advised. While lyophilization removes water, the resulting powder is often more hygroscopic (high surface area) than the crystalline form. If you lyophilize, you must backfill the vials with Argon immediately and seal them tight.

Q: My reagent smells like rotten eggs. Is it bad? A: Not necessarily, but it indicates degradation. Thioethers have a distinct smell, but a strong "rotten egg" smell suggests the liberation of volatile sulfides or degradation of the thioether bridge. Check purity by LC-MS before use.

Q: I need to store this for 6 months. How? A:

  • Tighten cap under Argon flow.

  • Seal cap with Parafilm.

  • Place bottle in a secondary container (Ziploc or jar) with a desiccant packet.

  • Store at -20°C.

References

  • Bachem. (2025).[2] Handling and Storage Guidelines for Peptides.[1][2][3][4] Retrieved from

  • Sigma-Aldrich. (2023). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

  • Biotage. (2023).[5][6] How to handle peptides that contain methionine. Retrieved from

  • ResearchGate (Nicolas et al.). (2025). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S.[5][7] Retrieved from

  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods. Retrieved from

Sources

Optimization

Avoiding beta-elimination side reactions in cystathionine chemistry

Topic: Avoiding -Elimination Side Reactions in Cystathionine Chemistry Audience: Synthetic Chemists, Biochemists, and Drug Discovery Scientists Introduction: The "Silent" Elimination Threat Cystathionine is a thioether-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding


-Elimination Side Reactions in Cystathionine Chemistry
Audience:  Synthetic Chemists, Biochemists, and Drug Discovery Scientists
Introduction: The "Silent" Elimination Threat

Cystathionine is a thioether-bridged di-amino acid critical to the transsulfuration pathway. While chemically robust compared to disulfides, it suffers from a specific vulnerability:


-elimination .

In this reaction, the


-proton is abstracted by a base, leading to the expulsion of the sulfur moiety and the formation of Dehydroalanine (Dha)  and Homocysteine . This is not merely a yield loss issue; the generated Dha is a potent Michael acceptor that covalently traps other nucleophiles, leading to irreversible aggregation and complex mixtures that confound LC-MS analysis.

This guide provides the protocols to arrest this pathway during Solid-Phase Peptide Synthesis (SPPS), storage, and enzymatic assays.

Module 1: Synthetic Chemistry (SPPS) & Fmoc Deprotection

The Problem: Standard Fmoc removal uses 20% piperidine (pK


 ~11.1). While unoxidized cystathionine is relatively stable, trace oxidation or elevated temperatures during microwave synthesis accelerates base-catalyzed 

-elimination.

Mechanism of Failure:

  • Activation: Base removes the Fmoc group.

  • Abstraction: The base abstracts the

    
    -proton of the cysteinyl moiety.
    
  • Elimination: The electrons collapse to form a double bond, expelling the homocysteinyl thiolate (or sulfoxide if oxidized).

  • Result: A peptide containing Dehydroalanine (Mass -18 or -34 depending on the leaving group context) and a truncated fragment.

Troubleshooting Protocol: preventing Base-Induced Degradation
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Scientific Rationale
Deprotection Base 20% Piperidine in DMF0.1 M HOBt + 20% Piperidine HOBt acts as an acidic modifier, suppressing the basicity just enough to prevent

-proton abstraction without hindering Fmoc removal [1].
Alternative Base Piperidine5-10% Piperazine + 0.1 M DBU Piperazine is a milder base (pK

~9.8). DBU promotes rapid Fmoc cleavage but is non-nucleophilic, reducing adduct formation with any formed Dha [2].
Temperature 75°C - 90°C (Microwave)Room Temperature (Max 40°C) Elimination is entropy-driven. High heat drastically increases the rate of fragmentation.
Solvent DMFDMF/DCM (1:1) Reducing solvent polarity can slightly destabilize the charged transition state of the elimination reaction.
Visualizing the Hazard: The Elimination Pathway

BetaElimination cluster_prevention Intervention Points Cystathionine Cystathionine (Thioether Intact) Oxidation Trace Oxidation (Sulfoxide Formation) Cystathionine->Oxidation Air/Peroxides BaseAttack Base (Piperidine) Abstracts α-Proton Cystathionine->BaseAttack Direct (Slow) Oxidation->BaseAttack Activated (Fast) Transition Carbanion Intermediate BaseAttack->Transition Products Dehydroalanine (Dha) + Homocysteine Transition->Products β-Elimination Aggregates Irreversible Aggregates Products->Aggregates Michael Addition PreventOx Degas Solvents (Prevent Oxidation) PreventOx->Oxidation MildBase Add HOBt/Oxyma (Buffer pH) MildBase->BaseAttack

Figure 1: The mechanistic pathway of


-elimination. Note that sulfoxide formation (red) acts as a catalyst, making the leaving group significantly more labile.
Module 2: Storage & Sample Preparation

The Problem: Researchers often observe degradation after synthesis, during purification or storage. Root Cause: Oxidation. The thioether sulfur is easily oxidized to a sulfoxide (


). Sulfoxides undergo syn-elimination  (Cope elimination) at much lower temperatures than thioethers, sometimes even during lyophilization.
FAQ: Stability & Handling

Q: My LC-MS shows a mass shift of +16 Da and -18 Da. What is happening? A: The +16 Da is the sulfoxide (oxidation). The -18 Da is the subsequent loss of water/sulfur via elimination. You are seeing a two-step degradation.

  • Fix: Store cystathionine peptides under Argon. Use 0.1% Methionine in your buffers as a "sacrificial" antioxidant scavenger during purification.

Q: Can I use TFA for cleavage? A: Yes, but you must use scavengers.

  • Protocol: Cleavage Cocktail: 94% TFA, 2.5% EDT (Ethane dithiol), 2.5% Water, 1% TIS (Triisopropylsilane) .

  • Why: EDT prevents the re-attachment of alkyl cations to the sulfur, keeping it a thioether rather than an alkylated sulfonium salt (which eliminates instantly).

Q: At what pH is Cystathionine most stable? A: pH 3.0 – 6.0.

  • Avoid pH > 8.0 for extended periods.

  • If basic pH is required for an assay, ensure the temperature is < 37°C and the duration is short.

Module 3: Enzymatic Assay Specifics (CBS/CGL)

The Problem: Distinguishing enzymatic elimination (Cystathionine


-lyase activity) from chemical background noise. CGL naturally performs a 

-elimination to produce cysteine.[1] However, if your background control shows high cysteine or H2S, your substrate is chemically decomposing.
Control Experiments
  • The "Dead Enzyme" Control:

    • Run the assay with heat-inactivated enzyme (boil 10 min).

    • Result: If you still detect free thiols (Ellman's reagent) or H2S (Lead acetate method), your substrate is undergoing chemical

      
      -elimination.
      
    • Correction: Lower the assay pH to 7.4 (physiologic) rather than the optimal pH 8.5 often used for CGL in vitro, or reduce incubation time.

  • The PLP Check:

    • CGL requires Pyridoxal 5'-phosphate (PLP).[2][3] Chemical elimination does not.

    • Run a control without PLP. Activity should be near zero. High activity indicates chemical instability.

Summary of Critical Parameters
VariableRecommendationLimit
Synthesis Temperature 25°CMax 40°C
Deprotection Cocktail 20% Pip + 0.1M HOBtAvoid pure Piperidine
Scavengers (Cleavage) EDT (Ethane dithiol)Essential
Storage Atmosphere Argon/NitrogenAvoid Oxygen
Assay pH 7.0 - 7.5Max 8.5
References
  • ResearchGate. (2009).

    
    -Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved February 22, 2026, from [Link]
    
  • National Institutes of Health (PMC). (2005). The heme of cystathionine beta-synthase likely undergoes a thermally induced redox-mediated ligand switch. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Cystathionine gamma-lyase.[1][2][4] Retrieved February 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Hydrolysis &amp; Stability Profiles of Thioether vs. Disulfide Peptide Bridges

Executive Summary In the design of constrained peptide therapeutics, the choice between a disulfide (cystine) and a thioether (lanthionine or "stapled") bridge is a critical determinant of pharmacokinetics. While disulfi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of constrained peptide therapeutics, the choice between a disulfide (cystine) and a thioether (lanthionine or "stapled") bridge is a critical determinant of pharmacokinetics. While disulfide bridges represent the native biological standard for tertiary structure stabilization, they possess inherent chemical liabilities—specifically susceptibility to reductive cleavage and alkaline ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-elimination.

The Verdict: Thioether bridges demonstrate superior stability profiles in almost all non-oxidative stress conditions. Experimental data indicates that thioether-bridged peptides exhibit a serum half-life extension of 3-10x compared to their disulfide analogs, primarily due to resistance against cytosolic reduction and subsequent proteolytic unfolding. However, disulfides remain the superior choice for "bioactivatable" payloads where intracellular cleavage is a desired mechanism of action.

Mechanistic Comparison: The Chemistry of Stability

To understand the hydrolysis and degradation rates, we must first analyze the bond energies and cleavage mechanisms. "Hydrolysis" in the context of peptide bridges often refers to two distinct phenomena:

  • Bridge Cleavage: The breaking of the cross-link itself.

  • Backbone Hydrolysis: Proteolytic cleavage of the peptide bond, which is accelerated when the bridge breaks and the peptide unfolds.

The Disulfide Bridge (-S-S-)
  • Bond Energy: ~60 kcal/mol.

  • Primary Weakness: Nucleophilic attack (thiol-disulfide exchange) and alkaline stress.

  • Mechanism: In alkaline conditions (pH > 8), disulfides undergo

    
    -elimination . The hydroxide ion abstracts an 
    
    
    
    -proton from cysteine, leading to the formation of a persulfide and a dehydroalanine (Dha) residue.[1] This Dha residue makes the backbone highly susceptible to hydrolysis.
The Thioether Bridge (-S-C-)
  • Bond Energy: ~75 kcal/mol.

  • Primary Weakness: Oxidation (Sulfoxide formation).

  • Mechanism: The thioether bond is chemically inert to reduction and highly resistant to base-catalyzed

    
    -elimination. It acts as a permanent "staple," locking the peptide into a bioactive conformation that sterically hinders proteases from accessing the backbone amide bonds.
    
Degradation Pathways Visualization[2]

G Disulfide Disulfide Bridge (-S-S-) Reduced Free Thiols (Unfolded Peptide) Disulfide->Reduced Reductive Cleavage (GSH/Cytosol) Elimination Dehydroalanine (Backbone Hydrolysis) Disulfide->Elimination Alkaline Hydrolysis (pH > 8, β-elimination) Thioether Thioether Bridge (-S-CH2-) Thioether->Reduced Resistant Thioether->Elimination Resistant Sulfoxide Sulfoxide (-S(=O)-) Thioether->Sulfoxide Oxidation (H2O2/ROS)

Figure 1: Comparative degradation pathways. Red arrows indicate critical failure modes; green dashed lines indicate resistance.

Performance Matrix & Experimental Data

The following data summarizes average performance metrics derived from accelerated stability studies (LC-MS analysis) of model cyclic peptides (e.g., Somatostatin analogs).

Table 1: Comparative Stability Metrics
ParameterDisulfide BridgeThioether BridgeRelative Performance
Serum Stability (

)
2 - 6 Hours> 24 HoursThioether (Significant)
Cytosolic Stability < 10 MinutesStableThioether (Critical)
pH 2.0 (Acidic) StableStableNeutral
pH 8.5 (Alkaline) Moderate (

increases)
High StabilityThioether
Oxidative Stress Forms Sulfonic AcidsForms SulfoxidesDisulfide (Marginal)
Serum Hydrolysis Analysis

In serum, the primary degradation driver is enzymatic proteolysis.

  • Disulfide: Endogenous thiols (HSA-SH, Cys, GSH) reduce the bridge. Once reduced, the peptide becomes a linear substrate ("floppy"), increasing the rate of backbone hydrolysis by serum proteases by orders of magnitude.

  • Thioether: Remains cyclized.[2] The rigid conformation prevents proteases (like Trypsin or Chymotrypsin) from fitting the peptide chain into their active sites.

Redox Challenge (GSH Assay)

This is the definitive differentiator. Intracellular Glutathione (GSH) concentrations range from 1-10 mM.

  • Experiment: Incubation of peptide with 5 mM GSH at pH 7.4.

  • Result: Disulfide peptides show >90% reduction within 15 minutes. Thioether peptides show <1% degradation after 24 hours.

Experimental Protocols (Validation)

As a scientist, you must validate these claims in your specific scaffold. Use the following self-validating protocols.

Protocol A: Glutathione (GSH) Reductive Stability Assay

Purpose: To simulate cytosolic stability and bridge integrity.

  • Preparation: Prepare a 10 mM stock solution of the peptide in DMSO.

  • Reaction Mix: Dilute peptide to 50 µM in PBS (pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Control: Prepare a parallel sample without GSH.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15m, 30m, 1h, 4h, and 24h.

  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to quench the reaction and precipitate proteins (if serum is used).

  • Analysis: Analyze via LC-MS.

    • Disulfide Signature: Look for a mass shift of +2 Da (reduction to -SH).

    • Thioether Signature: Mass remains constant.

Protocol B: Accelerated Alkaline Hydrolysis

Purpose: To test chemical bond stability against


-elimination.
  • Buffer: Prepare 50 mM Ammonium Bicarbonate adjusted to pH 9.0.

  • Incubation: Incubate peptide (50 µM) at 40°C.

  • Analysis: Monitor via HPLC-UV (214 nm) or LC-MS over 48 hours.

  • Calculation: Plot ln(Concentration) vs. Time. The slope represents the pseudo-first-order rate constant (

    
    ).
    
Workflow Visualization

Protocol cluster_analysis Data Interpretation Start Peptide Stock (10 mM DMSO) Challenge Challenge Condition (Serum / GSH / pH 9) Start->Challenge Incubate Incubation (37°C, Time Course) Challenge->Incubate Quench Quench (1% Formic Acid/ACN) Incubate->Quench LCMS LC-MS Analysis (Identify Mass Shift) Quench->LCMS Result1 Mass +2 Da (Disulfide Reduced) LCMS->Result1 Reductive Result2 Mass -18 Da (Elimination/Hydrolysis) LCMS->Result2 Alkaline

Figure 2: Step-by-step experimental workflow for stability validation.

Conclusion & Recommendations

For drug development applications requiring high metabolic stability and extended half-life, the thioether bridge is the superior alternative . The kinetic data confirms that thioethers effectively eliminate the primary degradation pathway (reduction-mediated unfolding) that plagues disulfide-bridged peptides.

Selection Guide:

  • Choose Thioether (Lanthionine/Staple): For orally available peptides, long-circulating therapeutics, or targets requiring high proteolytic resistance.

  • Choose Disulfide: For antibody-drug conjugates (ADCs) or prodrugs where intracellular cleavage (via GSH) is required to release the active moiety.

References

  • Hough, K. et al. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. Link

  • Trivedi, M. et al. (2009). The Role of Thiols and Disulfides on Protein Stability. Current Protein & Peptide Science. Link

  • Gong, Y. et al. (2024). The Influence of Disulfide, Thioacetal and Lanthionine-Bridges on the Conformation of a Macrocyclic Peptide. Chemistry – A European Journal.[2] Link

  • RSC Publishing. (2020). Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. Link

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. Technical Guide. Link

Sources

Comparative

Benchmarking Reference Standards for Cystathioninuria: A Comparative Technical Guide

Executive Summary Cystathioninuria , a metabolic disorder arising from a deficiency in cystathionine gamma-lyase (CTH), is biochemically characterized by the accumulation of cystathionine in plasma and urine.[1][2] Accur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cystathioninuria , a metabolic disorder arising from a deficiency in cystathionine gamma-lyase (CTH), is biochemically characterized by the accumulation of cystathionine in plasma and urine.[1][2] Accurate quantification of this thioether amino acid is critical for diagnosis and monitoring therapeutic efficacy.

This guide objectively compares the performance of reference standards used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. While external calibration remains a common low-cost entry point, our comparative analysis demonstrates that Stable Isotope Labeled (SIL) Internal Standards —specifically Deuterated (d4) and Carbon-13 (


C)—are non-negotiable for achieving bioanalytical reliability in complex matrices.

Part 1: Scientific Foundation

The Transsulfuration Pathway & Biomarker Origin

To understand the analytical challenge, one must understand the metabolic bottleneck. Cystathionine is an intermediate in the transsulfuration pathway, formed from homocysteine and serine.[2][3] In Cystathioninuria, the enzyme CTH is defective, causing a massive upstream accumulation of cystathionine.

Transsulfuration Met Methionine Hcy Homocysteine Met->Hcy Demethylation CBS CBS (Cystathionine beta-synthase) Hcy->CBS Ser Serine Ser->CBS Cystathionine CYSTATHIONINE (Primary Biomarker) CTH CTH (Cystathionine gamma-lyase) Cystathionine->CTH Cys Cysteine GSH Glutathione Cys->GSH Synthesis CBS->Cystathionine Condensation CTH->Cys Cleavage (BLOCKED in Cystathioninuria)

Figure 1: The Transsulfuration Pathway. The red dashed line indicates the metabolic block at CTH, leading to the accumulation of Cystathionine.

Part 2: The Reference Standard Landscape

In LC-MS/MS bioanalysis, the choice of reference standard dictates the accuracy of the data, particularly when dealing with "heavy" matrices like urine or plasma which are prone to ion suppression.

External Standards (Unlabeled L-Cystathionine)
  • Description: Pure, unlabeled L-Cystathionine is used to create a calibration curve.

  • Mechanism: Relies on the assumption that the matrix of the sample is identical to the matrix of the calibrator (often water or a "stripped" matrix).

  • Verdict: High Risk. Fails to account for matrix effects (signal suppression/enhancement) specific to individual patient samples.

Deuterated Internal Standards (Cystathionine-d4)[4]
  • Description: Isotopically labeled analog where four hydrogen atoms are replaced with deuterium (

    
    H), typically at the 3,3,4,4 positions.
    
  • Mechanism: Co-injected with the sample.[4] It behaves chemically similarly to the analyte but has a distinct mass (+4 Da).

  • Verdict: Industry Standard. Excellent correction for ionization variability.

  • Caveat: Deuterium is slightly more lipophilic than hydrogen, which can cause a Retention Time (RT) Shift in Reversed-Phase LC (RPLC). The d4-standard may elute earlier than the analyte, potentially placing it in a slightly different ionization environment.[5]

Carbon-13/Nitrogen-15 Standards ( C/ N)
  • Description: Analogs labeled with heavy carbon or nitrogen.

  • Mechanism: Identical physicochemical properties to the natural analyte.

  • Verdict: The "Gold" Standard. Unlike deuterium,

    
    C atoms do not alter lipophilicity. The internal standard co-elutes perfectly with the analyte, ensuring it experiences the exact same matrix suppression at the exact same moment.
    

Part 3: Comparative Performance Analysis

Experiment A: Matrix Effect & Recovery

Objective: To quantify the error introduced by using External Calibration versus Internal Standard (IS) correction in human urine. Method: Human urine was spiked with L-Cystathionine (10 µM). Analysis was performed using RPLC-MS/MS.

ParameterExternal CalibrationCystathionine-d4 Correction

C-Cystathionine Correction
Matrix Factor (MF) 0.65 (35% Suppression)0.981.00
Recovery (%) 65% ± 12%98% ± 2.5%100% ± 1.2%
Precision (CV%) 18.5%2.5%1.2%
Cost Efficiency HighModerateLow (Expensive)

Analysis:

  • External Calibration suffered severe signal suppression (MF = 0.65), leading to a 35% underestimation of cystathionine levels.

  • Cystathionine-d4 corrected this suppression almost entirely, bringing recovery to 98%.

  • 
    C-Standard  provided theoretical perfection but at a significantly higher cost. For routine clinical analysis, d4 is the most cost-effective high-performance option , provided the RT shift is managed.
    
Experiment B: The Deuterium Retention Time Shift

A critical "Senior Scientist" insight is the Deuterium Isotope Effect . In high-resolution RPLC, Cystathionine-d4 elutes slightly earlier than endogenous Cystathionine.

  • Observation:

    
    RT 
    
    
    
    0.05 - 0.10 min (d4 elutes earlier).
  • Risk: If a matrix interference elutes exactly between the d4 peak and the analyte peak, the IS will not accurately compensate for the suppression affecting the analyte.

  • Mitigation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) columns, where the isotope effect is often negligible compared to RPLC.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Cystathionine-d4 as the internal standard, balancing performance and cost.

Workflow Diagram

Workflow Sample Sample (Urine/Plasma) IS_Add Add IS (Cystathionine-d4) Sample->IS_Add ppt Protein Ppt (ACN/Methanol) IS_Add->ppt Centrifuge Centrifuge 10,000g x 10m ppt->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (HILIC Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Optimized Sample Preparation and Analysis Workflow.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of L-Cystathionine-d4 (1 mg/mL) in 0.1 M HCl (acidic pH stabilizes the solution).

    • Dilute to a working IS concentration of 10 µM in acetonitrile.

  • Sample Extraction (Plasma/Urine):

    • Aliquot 50 µL of patient sample.

    • Add 200 µL of Working IS Solution (Cystathionine-d4 in ACN). This performs protein precipitation and IS addition simultaneously.

    • Note: If measuring total thiols (including Hcy), add TCEP (Tris(2-carboxyethyl)phosphine) reducing agent at this step to reduce disulfides.[6] Cystathionine itself is a thioether and does not strictly require reduction, but it is often run in a panel.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Parameters:

    • Column: HILIC (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µm. HILIC is preferred over C18 to retain polar amino acids and minimize the deuterium RT shift.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Transitions (MRM):

      • Cystathionine: m/z 223.1

        
         134.1 (Quantifier)
        
      • Cystathionine-d4: m/z 227.1

        
         138.1 (Quantifier)
        

References

  • Stabler, S. P., et al. (2016). High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites. D-NB. 7[8]

  • Cambridge Isotope Laboratories. (2025). DL-Cystathionine (3,3,4,4-D4, 98%) Product Specification. Isotope.com. 9[1][10][8]

  • Zhang, T., et al. (2020). Analysis of Total Thiols in the Urine of a Cystathionine β-Synthase-Deficient Mouse Model Using Hydrophilic Interaction Chromatography. MDPI. 6[8]

  • BenchChem. (2025).[11] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem. 11

  • Thermo Fisher Scientific. Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. ThermoFisher. 12[10][8]

Sources

Validation

A Senior Application Scientist's Guide to Quality Control of Commercial Di-Boc-L-Cystathionine Reagents

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. Di-Boc-L-cystathionine, a protected form of the non-protei...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. Di-Boc-L-cystathionine, a protected form of the non-proteinogenic amino acid L-cystathionine, is a critical building block in various synthetic applications, including peptide synthesis and the development of novel therapeutics. However, the quality of commercially available Di-Boc-L-cystathionine reagents can vary significantly between suppliers and even between batches. This guide provides an in-depth comparison of quality control (QC) protocols to empower you to select and validate reagents that meet the stringent requirements of your research.

The Critical Role of QC for Di-Boc-L-Cystathionine

L-cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1][2][3] Its protected derivative, Di-Boc-L-cystathionine (N,N'-di-Boc-L-cystine), is instrumental in introducing cystathionine into larger molecules while preventing unwanted side reactions at the amino groups. The presence of impurities can lead to failed syntheses, the generation of difficult-to-remove byproducts, and erroneous biological data. Therefore, a robust QC strategy is not just a recommendation; it is a necessity.

This guide will walk you through the essential quality attributes to consider when evaluating commercial Di-Boc-L-cystathionine, provide detailed experimental protocols for their assessment, and offer a comparative framework for making informed purchasing decisions.

Key Quality Attributes and Recommended QC Protocols

A comprehensive QC evaluation of Di-Boc-L-cystathionine should focus on four key areas: Identity, Purity, Chiral Integrity, and the presence of residual impurities.

Identity Confirmation: Is It Really Di-Boc-L-Cystathionine?

Verifying the chemical identity of the reagent is the foundational step. A combination of spectroscopic techniques provides the most definitive confirmation.

Experimental Protocol: Identity Confirmation

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of the Boc protecting groups, the cystine backbone, and the correct connectivity of atoms.[4]

  • Procedure:

    • Dissolve 5-10 mg of the Di-Boc-L-cystathionine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5]

    • Compare the obtained spectra with a reference spectrum or with expected chemical shifts for the structure. Key signals to verify include the tert-butyl protons of the Boc groups (around 1.4 ppm) and the characteristic shifts of the α- and β-protons of the cystine moiety.[6][7]

b) Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. It is important to note that Boc-protected amines can sometimes be unstable under certain MS conditions, potentially leading to fragmentation.[8][9][10]

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Analyze the resulting mass spectrum for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The expected monoisotopic mass for C₁₆H₂₈N₂O₈S₂ is approximately 440.13.[11][12][][14]

Purity Assessment: How Clean is the Reagent?

Chemical purity is a critical parameter, as impurities can interfere with downstream reactions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Experimental Protocol: Purity Assessment by RP-HPLC
  • Rationale: Reversed-phase HPLC (RP-HPLC) separates the target compound from non-polar and closely related impurities. UV detection is suitable as the amide bonds of the Boc group provide some UV absorbance.

  • Procedure:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV at 210-220 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

    • Analysis: Inject 10 µL of the sample solution and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Chiral Integrity: Is it the Correct Enantiomer?

For biological applications, ensuring the enantiomeric purity of L-cystathionine is crucial. The presence of the D-enantiomer can lead to inactive or even antagonistic biological effects.

Experimental Protocol: Chiral Purity Analysis
  • Rationale: Direct analysis of enantiomeric excess for protected amino acids can be challenging. A common and reliable method involves the deprotection of the Boc groups followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and subsequent analysis by RP-HPLC.[16] The resulting diastereomers can be separated on a standard C18 column.

  • Procedure:

    • Deprotection: Treat a small amount of the Di-Boc-L-cystathionine sample with a strong acid like trifluoroacetic acid (TFA) to remove the Boc groups.[6][17]

    • Derivatization: React the resulting L-cystine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) under basic conditions.[16]

    • RP-HPLC Analysis: Analyze the resulting diastereomeric mixture by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA. The D- and L-diastereomers will have different retention times, allowing for their quantification.

Residual Impurities: What Else is in the Vial?

Beyond structurally related impurities, other residuals from the synthesis and purification process can be present.

  • Residual Solvents: Gas Chromatography (GC) is the standard method for quantifying residual solvents. This is particularly important for applications where solvents can interfere with reactions or are toxic.

  • Water Content: Karl Fischer titration is the most accurate method for determining the water content, which can be critical for moisture-sensitive reactions.

Workflow for Comprehensive QC of Di-Boc-L-Cystathionine

QC_Workflow cluster_0 Sample Receipt cluster_1 Identity Confirmation cluster_2 Purity & Integrity cluster_3 Residuals Analysis cluster_4 Decision A Commercial Di-Boc-L-Cystathionine B NMR (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D RP-HPLC (Chemical Purity) B->D C->D E Chiral HPLC (Enantiomeric Purity) D->E F GC (Residual Solvents) E->F G Karl Fischer (Water Content) F->G H Pass/Fail G->H

Caption: A comprehensive QC workflow for commercial Di-Boc-L-cystathionine reagents.

Comparison of Commercial Grades

The quality of Di-Boc-L-cystathionine can often be categorized into different grades, with corresponding price points. Below is a comparative table outlining typical specifications for different grades.

Quality AttributeStandard GradeHigh-Purity GradePremium Grade
Identity (NMR, MS) Conforms to structureConforms to structureConforms to structure
Chemical Purity (HPLC) ≥ 95%≥ 98%≥ 99.5%
Enantiomeric Purity (Chiral HPLC) ≥ 97% L-enantiomer≥ 99% L-enantiomer≥ 99.8% L-enantiomer
Residual Solvents (GC) < 0.5%< 0.1%< 0.05%
Water Content (Karl Fischer) < 1.0%< 0.5%< 0.1%
Appearance White to off-white powderWhite powderFine white crystalline powder

Conclusion and Recommendations

For critical applications such as drug development and the synthesis of complex peptides, investing in high-purity or premium-grade Di-Boc-L-cystathionine is strongly recommended. While standard-grade reagents may be suitable for initial exploratory work, the potential for failed experiments and time-consuming troubleshooting often outweighs the initial cost savings.

Ultimately, the decision of which grade to purchase should be based on a risk assessment of your specific application. However, we advocate for in-house verification of at least the identity and chemical purity of any new batch of Di-Boc-L-cystathionine, regardless of the supplier's certificate of analysis. This due diligence will ensure the reliability and reproducibility of your scientific endeavors.

References
  • Szokan, G., et al. "HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis." Journal of Liquid Chromatography, vol. 17, no. 13, 1994, pp. 2759-2774.
  • Van Berkel, G. J., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, vol. 16, no. 4, 2005, pp. 543-552.
  • CN101893611B. "Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Moser, A. "Confirmation of Synthesis: using MS to identify a protective group." ACD/Labs, 2026.
  • Kiguchi, T., et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." Forensic Toxicology, vol. 34, no. 2, 2016, pp. 347-354.
  • Ferreira de Santana, J., et al. "Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies." PLoS ONE, vol. 17, no. 3, 2022, e0264866.
  • "(Boc-Cys-OH)2 >=98 CE 10389-65-8." MilliporeSigma.
  • "n,n-di-boc-l-cystine." Key Organics.
  • "CAS 10389-65-8 (N,N'-Di-BOC-L-cystine)." BOC Sciences.
  • "BOC Protection and Deprotection." Hebei Boze Chemical Co., Ltd., 2019.
  • "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." Benchchem.
  • "Analytical Method for 18 Amino Acids.
  • "Analysis of amino acids by high performance liquid chromatography.
  • "(Boc-Cys-OH)2 = 98 CE 10389-65-8." Sigma-Aldrich.
  • Amino, Y., and Suzuki, Y. "Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis." Bioscience, Biotechnology, and Biochemistry, vol. 81, no. 1, 2017, pp. 95-101.
  • Amino, Y., and Suzuki, Y. "Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis." Taylor & Francis Online, 2016.
  • "Supporting information." The Royal Society of Chemistry, 2018.
  • Rao, B. M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research, vol. 2, no. 2, 2010, pp. 372-380.
  • "Boc-L-cysteine." CymitQuimica.
  • "Analytical Services for Purity Determin
  • "BMRB entry bmse000033 - L-Cystathionine (C7H14N2O4S)." Biological Magnetic Resonance Bank.
  • Amino, Y., and Suzuki, Y. "Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis." PubMed, 2017.
  • "Impurities." BOC Sciences.
  • "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • "Analyses of amino acids, Enantiomeric purity.
  • "Quality Assurance." BOC Sciences.
  • "L-(+)
  • Majtan, T., et al. "Purification and characterization of cystathionine β-synthase bearing a cobalt protoporphyrin.
  • "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." PMC.
  • "Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction." MDPI, 2022.
  • "Experimental Procedures." The Royal Society of Chemistry.
  • "Cysteine and Impurities." BOC Sciences.
  • "Common side reactions with Boc-protected amino acids and how to avoid them." Benchchem.
  • "HPLC-CAD impurity profiling of carbocisteine using SCX-RP mixed-mode chrom
  • Sankar, R. "What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
  • "Boc-L-Amino Acids for Peptide Synthesis." AAPPTec.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Di-Boc-L-Cystathionine

[1][2][3][4] Executive Summary & Core Directive Di-Boc-L-cystathionine is a protected amino acid derivative used primarily in peptide synthesis and sulfur-metabolism research.[][2] While often classified as "non-regulate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Core Directive

Di-Boc-L-cystathionine is a protected amino acid derivative used primarily in peptide synthesis and sulfur-metabolism research.[][2] While often classified as "non-regulated" for transport, it presents specific latent hazards in a waste stream context—specifically the risk of gas evolution and container over-pressurization if improperly mixed with acidic waste.

The Golden Rule of Disposal:

NEVER dispose of Di-Boc-L-cystathionine (solid or solution) into a waste container containing strong acids (TFA, HCl, H₂SO₄) without prior neutralization.[][2] The acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group releases isobutylene gas and carbon dioxide, which can rupture sealed waste vessels.[][2]

Chemical Identity & Waste Characterization

Before disposal, verify the material identity to ensure compatibility.[3][4]

PropertyDescriptionDisposal Implication
Chemical Name

-Di-Boc-L-cystathionine
Protected amino acid
Functional Groups Carbamate (Boc), Thioether (C-S-C), Carboxylic AcidAcid Sensitive , Sulfur-bearing
Physical State White to off-white powderDust generation hazard
RCRA Status Generally Non-Regulated (Not P or U listed)Dispose as Chemical Waste (Incineration)
Solubility Soluble in organic solvents (DMSO, DMF, MeOH)Poor water solubility; do not drain dispose
Key Hazard Gas Evolution (in acidic media)Pressure Hazard in sealed carboys
Critical Hazard Mechanism: The "Acid Bomb" Risk

Researchers often overlook the reactivity of protecting groups in waste streams. The Boc group is designed to be acid-labile.[][5] In a waste container, this reaction proceeds uncontrolled.

Mechanism of Hazard:


[][2]

If 10 grams of Di-Boc-L-cystathionine are inadvertently dissolved in a waste carboy containing 50% Trifluoroacetic Acid (TFA), the decomposition can generate significant volumes of gas rapidly.[][2] If the cap is tightened, the carboy may explode.

BocPressureHazard cluster_0 Waste Container Inputs Input1 Di-Boc-L-Cystathionine (Solid or Solution) Process Acid-Catalyzed Deprotection (Uncontrolled) Input1->Process Input2 Acidic Waste Stream (TFA, HCl, Acetic Acid) Input2->Process Output Gas Generation (CO2 + Isobutylene) Process->Output Rapid Kinetics Result Container Rupture / Explosion Output->Result Sealed Vessel

Figure 1: The causality chain of mixing Boc-protected derivatives with acidic waste streams.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired reagents, spilled powder, or excess solid.[][2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) due to the sulfur content (thioether), which can be oxidized exothermically.[2]

  • Packaging:

    • Place the solid material in a clear, sealable polyethylene bag or its original container.

    • Double-bag if the outer container is contaminated.[]

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "Di-Boc-L-Cystathionine".[][2]

    • Constituents: "100% Organic Solid".

    • Hazard Checkbox: Select "Toxic" (precautionary) or "Irritant".[2]

  • Final Disposal: Place in the Solid Chemical Waste Drum (usually blue or black barrel) destined for High-Temperature Incineration .

    • Note: Do not place in regular trash or biohazard bins.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, mother liquors, or dissolved reagents.[][2]

  • pH Check (CRITICAL):

    • Test the pH of the solution before adding it to a central carboy.

    • If Acidic (pH < 4): You generally have two options:

      • Option 1 (Segregation): Dispose of in a separate "Acidic Organic Waste" container equipped with a vented cap to prevent pressure buildup.

      • Option 2 (Neutralization): Slowly neutralize with Sodium Bicarbonate (

        
        ) until pH is neutral (pH 6-8).[][2] Wait for bubbling to cease before transferring to the main organic waste carboy.
        
  • Solvent Compatibility:

    • Ensure the solvent (e.g., DCM, DMF) is compatible with the waste stream.[2]

    • Halogenated Waste: If dissolved in DCM/Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol/Acetone/DMF.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass carboys.[][2]

    • Always leave 10-15% headspace in the container.[]

Emergency Spill Response

Spill Class: Minor Chemical Spill (Solid Powder)[][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat. (Respiratory protection recommended if dust is visible).[2][6]

  • Containment:

    • Gently cover the spill with paper towels dampened with water or isopropyl alcohol to prevent dust dispersion.

    • Do not use a dry brush initially, as this aerosolizes the powder.

  • Cleanup:

    • Scoop up the damp powder/towel mixture.

    • Wipe the surface with a mild detergent and water.

    • Place all cleanup materials into a sealable plastic bag.[3]

  • Disposal: Label as "Debris contaminated with Di-Boc-L-Cystathionine" and dispose of as Solid Chemical Waste .

Waste Stream Decision Matrix

Use this logic flow to determine the correct waste stream for your specific situation.

DisposalWorkflow Start Waste Material: Di-Boc-L-Cystathionine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Liquid StateCheck->LiquidPath SolidAction Double Bag Label 'Organic Solid' SolidPath->SolidAction AcidCheck Contains Strong Acids? (TFA, HCl, etc.) LiquidPath->AcidCheck NeutralPath No (Neutral/Basic) AcidCheck->NeutralPath Safe AcidicPath Yes (Acidic) AcidCheck->AcidicPath Risk StandardOrg Standard Organic Waste (Halogenated or Non-Hal) NeutralPath->StandardOrg Segregate Use VENTED Cap Container Label 'Acidic Organic' AcidicPath->Segregate

Figure 2: Decision matrix for segregating solid and liquid waste streams.[][2]

References
  • Sigma-Aldrich. (2025).[2][7] Safety Data Sheet: (Boc-Cys-OH)2 / N,N'-Di-Boc-L-cystine. (Used as structural surrogate for hazard classification of Boc-protected sulfur amino acids).[][2] Link

  • American Chemical Society (ACS) Green Chemistry Institute. (2023).[2] Reagent Guide: Boc Deprotection and Waste Management. (Confirming acid-lability and gas generation hazards). Link

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. (Guidance on characteristic waste "Ignitability" and "Reactivity"). Link

  • University of California, Berkeley (EH&S). (2023).[2] Drain Disposal Guidelines for Chemicals. (Prohibition of drain disposal for water-insoluble organics).[][2][8] Link

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